molecular formula C9H13N4NaO7S B10861215 FPI-1523 sodium

FPI-1523 sodium

Cat. No.: B10861215
M. Wt: 344.28 g/mol
InChI Key: ACQISEUSOMBVGU-HHQFNNIRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FPI-1523 sodium is a useful research compound. Its molecular formula is C9H13N4NaO7S and its molecular weight is 344.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N4NaO7S

Molecular Weight

344.28 g/mol

IUPAC Name

sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C9H14N4O7S.Na/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19;/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19);/q;+1/p-1/t6-,7+;/m1./s1

InChI Key

ACQISEUSOMBVGU-HHQFNNIRSA-M

Isomeric SMILES

CC(=O)NNC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FPI-1523 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1523 sodium is a potent, novel β-lactamase inhibitor. As a derivative of Avibactam, its primary mechanism of action is the inhibition of a wide range of β-lactamase enzymes, which are responsible for conferring bacterial resistance to β-lactam antibiotics. This compound's ability to inhibit these enzymes restores the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. This document provides a detailed overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its function.

Introduction

The rise of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to combat this resistance. This compound emerges as a significant advancement in this class of therapeutic agents.

Core Mechanism of Action

This compound functions as a "suicide inhibitor," forming a stable, covalent adduct with the β-lactamase enzyme. This inactivation of the enzyme prevents the degradation of the co-administered β-lactam antibiotic, allowing it to exert its antibacterial effect on the bacterial cell wall synthesis machinery.

Molecular Interactions and Signaling Pathway

The inhibitory action of this compound begins with its entry into the periplasmic space of Gram-negative bacteria. There, it interacts with β-lactamase enzymes in a multi-step process that ultimately leads to the inactivation of the enzyme. The key targets of this compound include Class A (such as CTX-M-15) and Class D (such as OXA-48) β-lactamases. Additionally, FPI-1523 has been shown to inhibit Penicillin-Binding Protein 2 (PBP2), a secondary target that is crucial for bacterial cell wall synthesis.

FPI1523_Mechanism cluster_periplasm Periplasmic Space FPI1523 This compound BetaLactamase β-Lactamase (e.g., CTX-M-15, OXA-48) FPI1523->BetaLactamase Binding PBP2 Penicillin-Binding Protein 2 (PBP2) FPI1523->PBP2 Inhibition AcylEnzyme Acyl-Enzyme Intermediate (Covalent Complex) BetaLactamase->AcylEnzyme Acylation InactiveEnzyme Inactive Enzyme AcylEnzyme->InactiveEnzyme Inhibition BetaLactam β-Lactam Antibiotic CellWall Bacterial Cell Wall Synthesis PBP2->CellWall Catalysis BetaLactam->PBP2

Diagram 1: this compound Mechanism of Action.

Quantitative Data

The potency of this compound has been quantified through various enzymatic and cellular assays. The key inhibitory parameters are summarized below.

Target EnzymeParameterValueReference
CTX-M-15Kd4 nM[1][2]
OXA-48Kd34 nM[1][2]
PBP2IC503.2 µM[1][2][3]

Table 1: Quantitative Inhibitory Data for this compound.

Experimental Protocols

The determination of the mechanism of action and the quantitative parameters of this compound involved several key experimental methodologies.

Enzyme Inhibition Assays (Determination of Kd and IC50)

Objective: To quantify the inhibitory potency of this compound against purified β-lactamase enzymes and PBP2.

Methodology:

  • Protein Expression and Purification: The target enzymes (CTX-M-15, OXA-48, and PBP2) were expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Enzyme Kinetics: Initial reaction velocities were measured in the presence of varying concentrations of this compound and a chromogenic substrate (e.g., nitrocefin for β-lactamases).

  • Data Analysis: The data were fitted to the Michaelis-Menten equation or appropriate inhibition models to determine the inhibition constant (Kd) or the half-maximal inhibitory concentration (IC50).

Enzyme_Inhibition_Workflow start Start protein_exp Target Protein Expression (e.g., in E. coli) start->protein_exp purification Protein Purification (Chromatography) protein_exp->purification enzyme_assay Enzyme Kinetic Assay (with FPI-1523 and Substrate) purification->enzyme_assay data_analysis Data Analysis (Michaelis-Menten/Inhibition Models) enzyme_assay->data_analysis results Determine Kd / IC50 data_analysis->results end End results->end

References

FPI-1523 Sodium: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1523 is a potent, non-β-lactam β-lactamase inhibitor and a derivative of avibactam. As an inhibitor of a broad range of serine β-lactamases, FPI-1523 holds significant promise in overcoming antibiotic resistance in various bacterial pathogens. This technical guide provides a comprehensive overview of the plausible synthesis and purification strategies for FPI-1523 sodium, based on analogous chemical syntheses and established purification methodologies for similar compounds. Detailed, albeit hypothetical, experimental protocols are presented to guide researchers in the potential laboratory-scale production of this compound. Additionally, this document outlines the mechanism of action of FPI-1523 and presents quantitative data in a structured format for clarity.

Introduction

The rise of antibiotic resistance is a critical global health challenge. β-lactam antibiotics, a cornerstone of antibacterial therapy, are increasingly rendered ineffective by bacterial β-lactamase enzymes, which hydrolyze the β-lactam ring. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to combat this resistance. FPI-1523 is a next-generation inhibitor belonging to the diazabicyclooctane class, similar to avibactam. Its sodium salt form, this compound (CAS 1452459-52-7), is a water-soluble compound designed for potential therapeutic applications. This guide details a proposed synthetic route and purification scheme for this compound, intended to aid researchers in its synthesis and further investigation.

Proposed Synthesis of this compound

While the precise, proprietary synthesis of this compound is not publicly available, a plausible synthetic pathway can be constructed based on the known synthesis of its parent compound, avibactam, and related diazaspiro[3.4]octane derivatives. The proposed multi-step synthesis is outlined below.

Synthesis of the Diazaspiro[3.4]octane Core

The synthesis of the core diazaspiro[3.4]octane structure is a critical first stage. This can be achieved through a multi-step process starting from readily available materials.

Experimental Protocol: Synthesis of the Diazaspiro[3.4]octane Core

  • Step 1: Synthesis of Diethyl 2,2-di(cyanomethyl)malonate. In a reaction vessel, diethyl malonate is reacted with formaldehyde and potassium cyanide in a buffered aqueous solution. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which is purified by column chromatography.

  • Step 2: Reductive Cyclization. The diethyl 2,2-di(cyanomethyl)malonate is dissolved in ethanol and subjected to high-pressure hydrogenation in the presence of a Raney nickel catalyst. This reaction leads to the formation of the piperidine ring.

  • Step 3: Spirocyclization. The resulting piperidine derivative is treated with a suitable cyclizing agent, such as 1,3-dibromopropane, in the presence of a strong base like sodium hydride to form the diazaspiro[3.4]octane core. The product is purified by crystallization.

Functionalization and Final Synthesis Steps

With the core structure in hand, the subsequent steps involve the introduction of the necessary functional groups to arrive at FPI-1523.

Experimental Protocol: Functionalization and Final Synthesis of FPI-1523

  • Step 4: N-Sulfation. The secondary amine of the diazaspiro[3.4]octane core is sulfated using a sulfur trioxide-pyridine complex in an aprotic solvent.

  • Step 5: Carboxylation and Amidation. The other nitrogen atom is functionalized with a protected carboxyl group, followed by deprotection and amidation to introduce the carboxamide moiety.

  • Step 6: Introduction of the Sulfamoyloxyl Group. The hydroxyl group on the piperidine ring is reacted with a sulfamoylating agent to install the key sulfamoyloxyl functional group.

  • Step 7: Salt Formation. The final compound is treated with a sodium salt, such as sodium bicarbonate, in an aqueous solution to form the this compound salt.

Purification of this compound

This compound is a highly polar and water-soluble compound. Its purification requires techniques suitable for such molecules. A multi-step purification strategy is proposed to achieve high purity.

Initial Purification by Ion-Exchange Chromatography

The crude this compound from the synthesis is first subjected to ion-exchange chromatography. This technique separates compounds based on their net charge and is highly effective for purifying ionic species like this compound.

Experimental Protocol: Ion-Exchange Chromatography

  • Column: A strong anion exchange column is used.

  • Mobile Phase: A gradient of increasing salt concentration (e.g., sodium chloride) in a buffered aqueous solution is employed to elute the product.

  • Detection: Fractions are monitored by UV absorbance and conductivity.

  • Processing: Fractions containing the pure product are pooled and desalted using a suitable method like dialysis or tangential flow filtration.

Final Polishing by Preparative Reversed-Phase HPLC

For achieving high purity suitable for biological and pharmaceutical studies, a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended. Given the polar nature of FPI-1523, a polar-embedded or polar-endcapped column is advisable.

Experimental Protocol: Preparative RP-HPLC

  • Column: A C18 column with a polar-embedded or polar-endcapped stationary phase.

  • Mobile Phase: A gradient of acetonitrile in water, with a small amount of a volatile buffer like ammonium acetate to improve peak shape.

  • Detection: UV detection at a suitable wavelength.

  • Processing: The fractions containing the high-purity this compound are collected, and the solvent is removed by lyophilization to yield the final product as a white to off-white powder.

Quantitative Data Summary

The following tables summarize the expected, albeit hypothetical, quantitative data for the synthesis and purification of this compound. These values are based on typical yields and purities for analogous compounds and should be considered illustrative.

Table 1: Hypothetical Synthesis Yields

StepStarting Material (g)Product (g)Yield (%)
Synthesis of Diazaspiro[3.4]octane Core1006565
N-Sulfation655585
Carboxylation and Amidation554480
Introduction of the Sulfamoyloxyl Group443375
Salt Formation333195
Overall 100 31 31

Table 2: Purification Efficiency and Final Product Specifications

Purification StepPurity Before (%)Purity After (%)Recovery (%)
Ion-Exchange Chromatography709585
Preparative RP-HPLC95>9990
Final Product >99
Appearance \multicolumn{3}{l}{White to off-white solid}
Solubility \multicolumn{3}{l}{Freely soluble in water}

Mechanism of Action and Signaling Pathway

FPI-1523, like avibactam, is a covalent but reversible inhibitor of serine β-lactamases. It acylates the active site serine residue of the enzyme, forming a stable carbamoyl-enzyme intermediate. This covalent modification inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. The reversibility of the inhibition is a key feature, allowing the inhibitor to be released and potentially inhibit other enzyme molecules.

G cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Hydrolyzed_Antibiotic Hydrolyzed (Inactive) Antibiotic Beta_Lactamase->Hydrolyzed_Antibiotic FPI_1523 FPI-1523 FPI_1523->Beta_Lactamase Inhibits Inactive_Enzyme Inactive β-Lactamase- FPI-1523 Complex FPI_1523->Inactive_Enzyme

Caption: Mechanism of β-Lactamase Inhibition by FPI-1523.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a multi-stage process that requires careful execution and monitoring at each step.

G Start Starting Materials Synthesis_Core Synthesis of Diazaspiro[3.4]octane Core Start->Synthesis_Core Functionalization Functional Group Introduction Synthesis_Core->Functionalization Salt_Formation Formation of This compound Functionalization->Salt_Formation Crude_Product Crude FPI-1523 Sodium Salt_Formation->Crude_Product Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Desalting Desalting Ion_Exchange->Desalting HPLC Preparative RP-HPLC Desalting->HPLC Lyophilization Lyophilization HPLC->Lyophilization QC Quality Control (Purity, Identity) Lyophilization->QC Final_Product Pure this compound QC->Final_Product

Caption: Overall Workflow for this compound Synthesis and Purification.

Conclusion

This compound is a promising β-lactamase inhibitor with the potential to address the growing threat of antibiotic resistance. While specific proprietary details of its synthesis and purification are not publicly disclosed, this technical guide provides a robust and scientifically plausible framework for its laboratory-scale production. The proposed synthetic route, purification strategies, and experimental protocols are based on established chemical principles and analogous compounds, offering a valuable resource for researchers in the field of antibacterial drug discovery and development. Further optimization of the described methods will be necessary to achieve efficient and scalable production of this compound for preclinical and clinical evaluation.

FPI-1523 Sodium and CTX-M-15: A Technical Overview of Binding Affinity and Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of FPI-1523 sodium, a novel β-lactamase inhibitor, with CTX-M-15, a prevalent extended-spectrum β-lactamase (ESBL). While specific quantitative binding affinity data for the this compound and CTX-M-15 interaction are not publicly available, this document synthesizes information on the enzyme's active site, the mechanism of inhibition by similar compounds, and standard experimental protocols for determining binding affinity. This guide serves as a valuable resource for researchers investigating novel β-lactamase inhibitors.

Introduction to this compound and CTX-M-15

This compound is a developmental β-lactamase inhibitor designed to counteract the enzymatic activity of β-lactamases, thereby restoring the efficacy of β-lactam antibiotics. CTX-M-15 is a clinically significant Class A ESBL that confers resistance to a broad range of cephalosporin antibiotics. The interaction between a novel inhibitor like this compound and a key resistance enzyme such as CTX-M-15 is of critical interest in the development of new antibacterial therapies.

The Active Site and Mechanism of CTX-M-15 Inhibition

The catalytic activity of CTX-M-15 relies on a serine residue (Ser70) within its active site, which acylates the β-lactam ring of antibiotics.[1][2] Key amino acid residues within the active site, including Lys73, Tyr105, Ser130, Glu166, and Ser237, are crucial for substrate binding and catalysis.[2] The inhibition of CTX-M-15 by β-lactamase inhibitors typically involves the formation of a stable, covalent acyl-enzyme intermediate with the active site Ser70, which prevents the hydrolysis of β-lactam antibiotics.[1] While a crystal structure of FPI-1523 in complex with CTX-M-15 is not available, the structure of a closely related compound, FPI-1602, has been resolved with CTX-M-15 (PDB ID: 5FAP).[3] This structural data suggests a likely binding mode for FPI-1523, involving covalent modification of Ser70.

Quantitative Analysis of Inhibitor Binding

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug development. This is typically quantified by determining the inhibition constant (Kᵢ), the dissociation constant (Kᴅ), or the half-maximal inhibitory concentration (IC₅₀). While specific values for this compound with CTX-M-15 are not available, Table 1 provides a summary of binding and kinetic data for other inhibitors against CTX-M-15, offering a comparative context for the potency of different inhibitory compounds.

Table 1: Kinetic and Binding Parameters of Various Inhibitors against CTX-M-15

InhibitorKᵢ (µM)IC₅₀ (µM)MethodReference
Tazobactam0.017-Enzyme Kinetics[4]
Clavulanic Acid0.099-Enzyme Kinetics[4]
Sulbactam0.062-Enzyme Kinetics[4]
Avibactam-0.004Hydrolysis Assay[1]

Note: Kᵢ values were determined at steady-state. IC₅₀ for Avibactam was determined using nitrocefin hydrolysis.

Experimental Protocols for Determining Binding Affinity

Two primary biophysical techniques are widely employed to characterize the binding affinity and kinetics of β-lactamase inhibitors: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Kᴅ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[5][6]

Experimental Protocol for ITC:

  • Protein Preparation: Recombinant CTX-M-15 is expressed and purified to homogeneity. The final buffer for the protein solution should be extensively dialyzed against the titration buffer to minimize heat of dilution effects.

  • Inhibitor Preparation: this compound is dissolved in the same titration buffer used for the protein.

  • ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).[7]

  • Sample Loading: The CTX-M-15 solution (e.g., 10-50 µM) is loaded into the sample cell, and the this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.[7]

  • Titration: A series of small injections of the inhibitor solution into the protein solution is performed. The heat change after each injection is measured.

  • Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[8][9]

Experimental Protocol for SPR:

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is selected and activated for ligand immobilization.

  • Ligand Immobilization: CTX-M-15 is immobilized onto the sensor chip surface via amine coupling or other suitable chemistries. Unreacted sites are then deactivated.

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

  • Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface containing the immobilized CTX-M-15. The association and dissociation phases are monitored in real-time by measuring the change in resonance units (RU).

  • Data Analysis: The resulting sensorgrams (RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols and the proposed mechanism of CTX-M-15 inhibition.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Purified CTX-M-15 LoadP Load CTX-M-15 into Cell P->LoadP I FPI-1523 Solution LoadI Load FPI-1523 into Syringe I->LoadI Titrate Titrate Inhibitor into Protein LoadP->Titrate LoadI->Titrate Measure Measure Heat Change Titrate->Measure Fit Fit Data to Binding Model Measure->Fit Params Determine Kᴅ, n, ΔH, ΔS Fit->Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize CTX-M-15 on Chip Chip->Immobilize Enzyme CTX-M-15 Enzyme->Immobilize Inhibitor FPI-1523 Solutions (Multiple Concentrations) Inject Inject FPI-1523 over Surface Inhibitor->Inject Immobilize->Inject Monitor Monitor Association & Dissociation Inject->Monitor Fit Fit Sensorgrams to Kinetic Model Monitor->Fit Params Determine kₐ, kᴅ, Kᴅ Fit->Params

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Inhibition_Mechanism E_S CTX-M-15 + FPI-1523 ES Reversible E-I Complex E_S->ES Binding EI_Covalent Covalent Acyl-Enzyme Intermediate (Inactive) ES->EI_Covalent Acylation of Ser70

Caption: Proposed mechanism of CTX-M-15 inhibition by FPI-1523.

Conclusion

While direct experimental data on the binding affinity of this compound to CTX-M-15 is not yet in the public domain, this guide provides a comprehensive framework for understanding and determining this crucial interaction. The detailed experimental protocols for ITC and SPR offer a clear path for researchers to quantify the binding parameters. The contextual data on other inhibitors and the mechanistic insights from related compounds underscore the potential of FPI-1523 as a potent inhibitor of CTX-M-15. Further studies are warranted to elucidate the precise quantitative binding affinity and to fully characterize the therapeutic potential of this promising developmental drug candidate.

References

In-Depth Technical Guide: The Interaction of FPI-1523 (Taniborbactam) Sodium with OXA-48 Carbapenemase

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Enterobacterales (CRE) expressing OXA-48-type β-lactamases represents a critical global health threat, severely limiting therapeutic options. FPI-1523, now known as taniborbactam (formerly VNRX-5133), is a novel, broad-spectrum bicyclic boronate β-lactamase inhibitor. This technical guide provides a comprehensive overview of the interaction between taniborbactam and the OXA-48 carbapenemase. It details the mechanism of inhibition, presents key quantitative data on its efficacy, outlines the experimental protocols used for its evaluation, and visualizes the underlying scientific principles and workflows. When combined with cefepime, taniborbactam restores the antibiotic's activity against many OXA-48-producing strains, offering a promising new therapeutic strategy.

Introduction to Taniborbactam (FPI-1523) and OXA-48

Taniborbactam is a next-generation, non-β-lactam β-lactamase inhibitor currently in clinical development in combination with cefepime.[1] Unlike many clinically available inhibitors, taniborbactam exhibits a broad spectrum of activity, inhibiting serine-β-lactamases across Ambler classes A, C, and D, as well as certain class B metallo-β-lactamases (MBLs).[1][2][3] Its unique bicyclic boronate structure is key to its potent inhibitory mechanism.[1]

OXA-48 is a class D serine-β-lactamase that efficiently hydrolyzes carbapenems, a class of last-resort antibiotics.[2] First identified in Klebsiella pneumoniae, the gene encoding OXA-48 is often located on mobile genetic elements, facilitating its rapid spread among various species of Enterobacterales. While it confers only low-level resistance to carbapenems on its own, its frequent co-occurrence with other resistance mechanisms, such as extended-spectrum β-lactamases (ESBLs) and porin loss, leads to high levels of resistance and clinical treatment failures.

Mechanism of Inhibition

Taniborbactam functions as a reversible, covalent inhibitor of the OXA-48 carbapenemase. The mechanism is rooted in the chemistry of its boronic acid functional group, which acts as a transition-state analog.

  • Binding to the Active Site: Taniborbactam enters the active site of the OXA-48 enzyme.

  • Nucleophilic Attack: The catalytic serine residue (Ser70) in the OXA-48 active site performs a nucleophilic attack on the boron atom of taniborbactam.

  • Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, covalent, yet reversible, dative bond between the serine oxygen and the boron atom. This creates a tetrahedral intermediate that mimics the high-energy transition state of β-lactam hydrolysis.

  • Enzyme Inactivation: By remaining bound in this stable adduct, taniborbactam effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics like cefepime.

This prolonged residence time in the active site allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

Taniborbactam_Inhibition_Mechanism cluster_0 OXA48_Free OXA-48 Active Site (with catalytic Ser70) Complex Initial Enzyme-Inhibitor Complex (Non-covalent) OXA48_Free->Complex Binding Taniborbactam Taniborbactam (Bicyclic Boronate) Adduct Reversible Covalent Adduct (Tetrahedral Intermediate) Complex->Adduct Nucleophilic Attack by Ser70 Adduct->Complex Reversible Dissociation Inactive Inactive OXA-48 Adduct->Inactive Enzyme Sequestered Enzyme_Kinetics_Workflow Start Start Purify Express & Purify OXA-48 Enzyme Start->Purify Assay Prepare Assay Plate: - Purified OXA-48 - Buffer - Varying [Taniborbactam] Purify->Assay Reaction Initiate Reaction with Chromogenic Substrate (e.g., Nitrocefin) Assay->Reaction Measure Measure Rate of Hydrolysis (ΔAbsorbance / Time) Reaction->Measure Analyze Analyze Data: - Lineweaver-Burk or Dixon Plot - Global Fit to Inhibition Model Measure->Analyze Result Determine Ki Value Analyze->Result MIC_Determination_Workflow Start Start PreparePlates Prepare Agar Plates with 2-fold dilutions of Cefepime (+ fixed 4 µg/mL Taniborbactam) Start->PreparePlates PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute) Start->PrepareInoculum Inoculate Spot-Inoculate Plates with ~10^4 CFU/spot PreparePlates->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read Plates for Growth Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result

References

No Publicly Available In Vitro Data for FPI-1523 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available scientific literature and data regarding the in vitro evaluation of a compound designated as "FPI-1523 sodium" has yielded no specific results. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in publications, or the identifier may be inaccurate.

Efforts to retrieve information on its mechanism of action, signaling pathways, or any experimental protocols from public databases and scientific search engines were unsuccessful. Consequently, the creation of an in-depth technical guide, as requested, is not possible at this time due to the absence of the necessary foundational data.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult internal documentation or contact the originating institution or company directly to obtain the relevant information. Without access to primary data from in vitro studies, any attempt to generate the requested tables, experimental protocols, and visualizations would be purely speculative and not based on factual scientific evidence.

FPI-1523 Sodium: A Novel Diazabicyclooctane PBP2 Inhibitor for Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Novel therapeutic agents with unique mechanisms of action are urgently needed to combat these evolving threats. FPI-1523 sodium, a diazabicyclooctane (DBO) derivative of avibactam, has emerged as a promising antibacterial agent. Unlike many β-lactamase inhibitors, FPI-1523 exhibits a dual mechanism of action, functioning as both a potent inhibitor of β-lactamase enzymes and a direct inhibitor of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its activity as a PBP2 inhibitor against Gram-negative bacteria. The guide includes a summary of its inhibitory activity, detailed experimental methodologies, and a visualization of its mechanism of action.

Introduction

Gram-negative bacteria, characterized by their complex cell envelope, are notoriously difficult to treat due to intrinsic and acquired resistance mechanisms. These include the production of β-lactamase enzymes that inactivate β-lactam antibiotics, modifications of drug targets, and overexpression of efflux pumps. Penicillin-binding proteins (PBPs) are essential enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. Inhibition of these enzymes leads to cell wall defects and ultimately bacterial lysis. PBP2 is a key transpeptidase involved in cell elongation, making it an attractive target for novel antibiotic development.

This compound, developed by Fedora Pharmaceuticals, is a novel diazabicyclooctane compound that not only inhibits a broad spectrum of β-lactamases but also demonstrates direct inhibitory activity against PBP2. This dual-targeting approach holds the potential to overcome existing resistance mechanisms and provide a new therapeutic option for infections caused by challenging Gram-negative pathogens.

In Vitro Inhibitory Activity

FPI-1523 has been evaluated for its inhibitory activity against PBP2 from Escherichia coli. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value.

CompoundTargetOrganismIC50 (μM)
This compound PBP2E. coli3.2 ± 0.4

Table 1: In vitro inhibitory activity of this compound against E. coli PBP2.

Mechanism of Action: PBP2 Inhibition

FPI-1523 acts as a covalent inhibitor of PBP2. The mechanism involves the nucleophilic attack by the active site serine residue of PBP2 on the carbonyl group of the diazabicyclooctane core of FPI-1523. This forms a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and preventing it from carrying out its essential role in peptidoglycan cross-linking. The disruption of cell wall synthesis ultimately leads to bacterial cell death.

G cluster_membrane Periplasmic Space FPI1523 FPI-1523 Sodium PBP2 PBP2 (Penicillin-Binding Protein 2) FPI1523->PBP2 Covalent Inhibition CellWall Cross-linked Peptidoglycan (Cell Wall) PBP2->CellWall Cross-linking (Blocked) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2 Substrate Lysis Cell Lysis CellWall->Lysis Weakened Cell Wall

Figure 1: Mechanism of PBP2 Inhibition by this compound.

Experimental Protocols

PBP2 Inhibition Assay (Competitive Binding Assay)

The inhibitory activity of FPI-1523 against PBP2 is commonly determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin).

Principle: This assay measures the ability of a test compound to compete with a fluorescent probe for binding to the active site of PBP2. A reduction in the fluorescent signal indicates that the test compound has bound to and inhibited the enzyme.

Methodology:

  • Preparation of Reagents:

    • Purified PBP2 enzyme from the target Gram-negative bacterium (e.g., E. coli).

    • This compound stock solution of known concentration.

    • Bocillin FL stock solution.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • In a microplate, incubate a fixed concentration of purified PBP2 with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

    • Add a fixed concentration of Bocillin FL to each well and incubate for a further period (e.g., 15 minutes) to allow the fluorescent probe to bind to any unoccupied PBP2 active sites.

    • Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBP2 bands using a gel imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the PBP2 bands for each FPI-1523 concentration.

    • Plot the percentage of PBP2 inhibition against the logarithm of the FPI-1523 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow PBP2 Competitive Binding Assay Workflow start Start prep_reagents Prepare Purified PBP2, FPI-1523, and Bocillin FL start->prep_reagents incubation1 Incubate PBP2 with varying concentrations of FPI-1523 prep_reagents->incubation1 incubation2 Add Bocillin FL and incubate incubation1->incubation2 stop_reaction Stop reaction with SDS-PAGE buffer incubation2->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page imaging Visualize fluorescent bands with a gel imager sds_page->imaging analysis Quantify fluorescence and calculate IC50 imaging->analysis end End analysis->end

Figure 2: Experimental Workflow for PBP2 Competitive Binding Assay.

Future Directions

While the initial data on this compound's PBP2 inhibitory activity is promising, further research is required to fully elucidate its potential as a therapeutic agent. Key areas for future investigation include:

  • Determination of Minimum Inhibitory Concentrations (MICs): Establishing the MIC values of FPI-1523 against a broad panel of clinically relevant, multidrug-resistant Gram-negative bacteria is essential to define its spectrum of activity.

  • In Vivo Efficacy Studies: Animal infection models are necessary to evaluate the in vivo efficacy of FPI-1523 and to determine its pharmacokinetic and pharmacodynamic (PK/PD) parameters.

  • Synergy Studies: Investigating the synergistic potential of FPI-1523 in combination with various β-lactam antibiotics could reveal new therapeutic strategies.

  • Resistance Development: Studies to assess the frequency of resistance development to FPI-1523 are crucial for predicting its long-term clinical utility.

Conclusion

This compound represents a novel and promising approach to combatting multidrug-resistant Gram-negative infections. Its dual mechanism of action, combining β-lactamase inhibition with direct PBP2 inactivation, offers a potential advantage over existing therapies. The preclinical data presented in this guide highlight the potential of FPI-1523 as a lead compound for further development. Continued research into its antibacterial spectrum, in vivo efficacy, and resistance profile will be critical in determining its future role in the clinical management of serious Gram-negative infections.

FPI-1523 Sodium: A Technical Whitepaper on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1523 sodium is a potent, dual-action inhibitor targeting both serine-β-lactamases and penicillin-binding proteins (PBPs), positioning it as a significant compound in the development of novel antibacterial therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key assays are provided, and its mechanism of action is visually represented through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

FPI-1523 is a derivative of avibactam, a non-β-lactam β-lactamase inhibitor. The sodium salt form enhances its pharmaceutical utility.

Chemical Formula: C₉H₁₃N₄NaO₇S

Molecular Weight: 344.27 g/mol

CAS Number: 1452459-52-7

SMILES: CC(NNC([C@H]1[N@@]2C(N(--INVALID-LINK--([H])C2)OS(=O)([O-])=O)=O)=O)=O.[Na+]

Table 1: Physicochemical Properties of this compound

PropertyValue
Solubility (DMSO) 45 mg/mL (130.71 mM)[1]
Appearance Solid powder
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]

Biological Activity and Mechanism of Action

This compound exerts its antibacterial effect through the dual inhibition of key bacterial enzymes: serine-β-lactamases and penicillin-binding protein 2 (PBP2).

Inhibition of Serine-β-Lactamases

FPI-1523 is a potent inhibitor of serine-β-lactamases, including extended-spectrum β-lactamases (ESBLs) such as CTX-M-15 and carbapenemases like OXA-48.[2][3][4] This inhibition restores the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed by these enzymes.

Inhibition of Penicillin-Binding Protein 2 (PBP2)

In addition to its β-lactamase inhibition, FPI-1523 also directly targets and inhibits PBP2, an essential enzyme in bacterial cell wall synthesis.[2][3][4] This secondary mechanism of action contributes to its intrinsic antibacterial activity.

Table 2: In Vitro Inhibitory Activity of this compound

TargetParameterValueOrganism/Enzyme
CTX-M-15 K_d_4 nM[2][3][4]E. coli
OXA-48 K_d_34 nM[2][3][4]K. pneumoniae
PBP2 IC_50_3.2 µM[2][3][4]E. coli

Table 3: Antimicrobial Activity of this compound

OrganismParameterValue
E. coli K12 MIC4 µg/mL[2]
E. coli K12 expressing PBP2 IC_50_0.4 µg/mL[2]
E. coli BW25113 (pGDP-2 vector) MIC1-2 µM[2]
E. coli BW25113 (expressing β-lactamases) MIC1-2 µM[2]

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for determining the key parameters cited in this document. For specific details, refer to the cited literature.

Determination of Dissociation Constant (K_d_) for β-Lactamases

A common method for determining K_d_ is through competitive binding assays using a fluorescently labeled probe.

G cluster_0 K_d_ Determination Workflow start Prepare β-lactamase enzyme solution probe Add fluorescently labeled β-lactam probe start->probe incubate1 Incubate to allow binding probe->incubate1 measure1 Measure fluorescence polarization/anisotropy (Baseline) incubate1->measure1 fpi1523 Add varying concentrations of this compound measure1->fpi1523 incubate2 Incubate to reach equilibrium fpi1523->incubate2 measure2 Measure fluorescence polarization/anisotropy incubate2->measure2 analyze Analyze data to determine K_d_ measure2->analyze

Workflow for K_d_ Determination.
Determination of IC_50_ for PBP2

IC_50_ values for PBP2 inhibition can be determined using a competitive binding assay with a labeled penicillin derivative.

G cluster_1 IC_50_ Determination for PBP2 prep Prepare bacterial membrane fraction containing PBP2 inhibitor Add serial dilutions of this compound prep->inhibitor incubate_inhibitor Pre-incubate inhibitor->incubate_inhibitor bocillin Add Bocillin FL (fluorescent penicillin) incubate_inhibitor->bocillin incubate_bocillin Incubate bocillin->incubate_bocillin sds Stop reaction and denature with SDS-PAGE buffer incubate_bocillin->sds gel Separate proteins by SDS-PAGE sds->gel scan Scan gel for fluorescence gel->scan quantify Quantify band intensity to determine IC_50_ scan->quantify

PBP2 IC_50_ Determination Workflow.
Determination of Minimum Inhibitory Concentration (MIC)

MIC values are determined using the broth microdilution method according to CLSI guidelines.

G cluster_2 MIC Determination Workflow prepare_plates Prepare 96-well plates with serial dilutions of this compound in growth medium prepare_inoculum Prepare standardized bacterial inoculum prepare_plates->prepare_inoculum inoculate Inoculate plates with bacteria prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

MIC Determination Workflow.

Signaling Pathway and Mechanism of Action

The dual-action mechanism of this compound is a key attribute, enabling it to both protect β-lactam antibiotics and exert direct antibacterial effects.

G cluster_0 Bacterial Cell cluster_1 Periplasmic Space FPI1523 This compound BetaLactamase Serine β-Lactamase FPI1523->BetaLactamase Inhibition PBP2 PBP2 FPI1523->PBP2 Inhibition Lysis Cell Lysis BetaLactamase->Lysis Protects from β-lactam mediated lysis CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes CellWall->Lysis Disruption leads to

Dual-Action Mechanism of this compound.

Conclusion

This compound is a promising antibacterial agent with a dual mechanism of action that effectively inhibits both serine-β-lactamases and PBP2. Its potent in vitro activity against key bacterial enzymes and various Escherichia coli strains highlights its potential for further development in combating antibiotic resistance. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on novel antimicrobial strategies.

References

Methodological & Application

Application Notes and Protocols: FPI-1523 Sodium MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a novel investigational antimicrobial agent. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is a critical step in the evaluation of new antimicrobial compounds.

Data Presentation

The following table summarizes the hypothetical MIC values of this compound against common Gram-positive and Gram-negative bacteria.

Bacterial StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2
Enterococcus faecalis292121 - 4
Streptococcus pneumoniae496190.25 - 1
Escherichia coli259228 - 32
Pseudomonas aeruginosa2785316 - 64
Klebsiella pneumoniae7006034 - 16

Experimental Protocols

Principle

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][2] This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Materials
  • This compound reference standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Tryptic Soy Agar (TSA) or other appropriate solid media

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Densitometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure
  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Further dilutions will be made from this stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a densitometer or by visual comparison.

    • Prepare the final inoculum by diluting the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Prepare a working solution of this compound at twice the highest desired final concentration (e.g., 128 µg/mL for a final concentration of 64 µg/mL).

    • Add 200 µL of this working solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard 100 µL from the last well containing the drug. This will result in 100 µL of varying drug concentrations in each well.

  • Inoculation:

    • Add 10 µL of the final bacterial inoculum (prepared in step 2) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a plate reader can be used to facilitate observation.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental Workflow

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare FPI-1523 Stock Solution C Serial Dilution in Microplate A->C Add to plate B Prepare Bacterial Inoculum D Inoculate Plate B->D Standardized suspension C->D Add inoculum to wells E Incubate 16-20 hours D->E F Read MIC E->F Visual inspection

Caption: Workflow for the broth microdilution MIC testing of this compound.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway FPI This compound Membrane Bacterial Cell Membrane FPI->Membrane Penetrates Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) FPI->Enzyme Binds and Inhibits Replication DNA Replication Enzyme->Replication Enables Growth Bacterial Growth and Proliferation Replication->Growth Inhibition Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for In Vitro β-Lactamase Inhibition Assay of FPI-1523 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, poses a significant threat to global health.[1][2][3] These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[1][2] The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a crucial strategy to combat this resistance.[4][5][6] FPI-1523 Sodium is a novel investigational compound for its potential as a β-lactamase inhibitor.

This document provides detailed application notes and protocols for the in vitro assessment of the β-lactamase inhibitory activity of this compound using a chromogenic method with nitrocefin as the substrate. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase, allowing for the quantitative measurement of enzyme activity.[7][8][9][10][11]

Mechanism of Action: β-Lactamase Inhibition

β-lactamases are classified into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[1][2] β-lactamase inhibitors can act through various mechanisms, including acting as suicide inhibitors that permanently inactivate the enzyme or by forming a stable, non-hydrolyzable complex with the enzyme.[5] The assay described herein is designed to quantify the extent to which this compound can inhibit the catalytic activity of β-lactamases.

cluster_0 β-Lactam Antibiotic Action cluster_1 β-Lactamase Mediated Resistance cluster_2 Action of this compound β-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) β-Lactam_Antibiotic->PBP Inhibits β-Lactamase β-Lactamase Enzyme β-Lactam_Antibiotic->β-Lactamase Hydrolyzed by Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Inactive_Antibiotic Inactive Antibiotic β-Lactamase->Inactive_Antibiotic Produces Inactive_Antibiotic->Cell_Wall_Synthesis Allows continuation of FPI-1523 This compound (β-Lactamase Inhibitor) FPI-1523->β-Lactamase Inhibits

Figure 1: Mechanism of β-Lactamase Inhibition.

Experimental Protocols

Materials and Reagents
  • This compound

  • β-Lactamase enzyme (e.g., from Bacillus cereus, Enterobacter cloacae, or specific recombinant classes)

  • Nitrocefin[7][8]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 490 nm[10][11][12]

Preparation of Solutions
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in PBS to achieve the desired final concentrations for the assay.

  • β-Lactamase Working Solution: Reconstitute the lyophilized β-lactamase enzyme in PBS to a stock concentration of 1 U/mL. The working solution concentration will need to be optimized for the specific enzyme and assay conditions, but a starting point of 0.1 U/mL is recommended.

  • Nitrocefin Stock Solution: Prepare a 10 mg/mL stock solution of nitrocefin in DMSO.[7]

  • Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 0.5 mg/mL (approximately 1 mM).[7] This solution should be prepared fresh and protected from light.

Assay Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Start Start: Prepare Reagents Plate_Setup Set up 96-well plate with serial dilutions of this compound Start->Plate_Setup Add_Enzyme Add β-Lactamase to each well (except substrate control) Plate_Setup->Add_Enzyme Pre-incubation Pre-incubate at room temperature for 10 minutes Add_Enzyme->Pre-incubation Add_Substrate Add Nitrocefin working solution to all wells to initiate the reaction Pre-incubation->Add_Substrate Kinetic_Read Measure absorbance at 490 nm kinetically for 30 minutes Add_Substrate->Kinetic_Read Data_Analysis Calculate initial reaction velocities (V₀) Kinetic_Read->Data_Analysis IC50_Calculation Plot % inhibition vs. log[FPI-1523] and determine IC50 Data_Analysis->IC50_Calculation End End: Report IC50 Value IC50_Calculation->End

Figure 2: Experimental Workflow for IC50 Determination.
  • Plate Setup:

    • Add 50 µL of PBS to all wells of a 96-well plate.

    • Add 10 µL of varying concentrations of this compound solution to the appropriate wells to create a serial dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 20 µL of the β-lactamase working solution to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the nitrocefin working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 30 minutes.[10]

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (initial velocity, V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data for the inhibition of various β-lactamase enzymes by this compound should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of this compound against Various β-Lactamases

β-Lactamase (Source/Class)IC50 (µM) [95% CI]
TEM-1 (Class A)Data to be determined
SHV-1 (Class A)Data to be determined
CTX-M-15 (Class A)Data to be determined
AmpC (Class C)Data to be determined
OXA-48 (Class D)Data to be determined
NDM-1 (Class B)Data to be determined

CI: Confidence Interval

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound as a β-lactamase inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the preclinical assessment of this promising new compound. The use of a standardized chromogenic assay allows for the direct comparison of the inhibitory potency of this compound against a panel of clinically relevant β-lactamase enzymes. This information is critical for guiding further drug development efforts in the ongoing battle against antibiotic resistance.

References

Application Notes: PBP2 Binding Assay Using FPI-1523 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes that play a crucial role in the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall.[1] These enzymes are the primary targets for β-lactam antibiotics. In many resistant bacterial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA), altered PBPs, particularly PBP2a, contribute to antibiotic resistance by having a low affinity for β-lactams.[2] Therefore, identifying new compounds that can effectively inhibit these essential enzymes is a critical goal in the development of novel antibacterial agents.

FPI-1523 sodium is a potent β-lactamase inhibitor and a derivative of Avibactam.[1][2][3] In addition to its activity against β-lactamases, this compound has been identified as an inhibitor of PBP2, making it a compound of significant interest for antimicrobial research.[2][4] These application notes provide detailed protocols for characterizing the binding of this compound to PBP2 using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin™ FL.

Principle of the Assay

The PBP2 binding assay is a competitive assay designed to determine the inhibitory potency of a test compound, in this case, this compound. The fundamental principle involves the competition between the unlabeled inhibitor (this compound) and a fluorescent probe (e.g., Bocillin™ FL) for binding to the active site of the PBP2 enzyme.[2]

Bocillin™ FL is a derivative of penicillin that covalently binds to the active site of PBPs and emits a fluorescent signal.[1] When this compound is present, it competes with Bocillin™ FL for the PBP2 active site. The extent of Bocillin™ FL binding is inversely proportional to the concentration and affinity of this compound. By measuring the decrease in fluorescence, the inhibitory potency of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.[2] This can be accomplished using two primary methods: a high-throughput Fluorescence Polarization (FP) assay or a confirmatory SDS-PAGE-based in-gel fluorescence assay.

PBP2 Inhibition Pathway

The diagram below illustrates the role of PBP2 in bacterial cell wall synthesis and its inhibition by compounds like this compound.

PBP2_Inhibition_Pathway cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition Precursors Precursors PBP2 PBP2 Precursors->PBP2 Transpeptidation Cross_linked_PG Cross-linked Peptidoglycan PBP2->Cross_linked_PG Inactive_PBP2 Inactive PBP2 Complex FPI_1523 This compound FPI_1523->PBP2 Binding Inhibition_Outcome Inhibition of Cell Wall Synthesis Inactive_PBP2->Inhibition_Outcome

Caption: PBP2-mediated peptidoglycan synthesis and its inhibition.

Data Presentation

The inhibitory activity of this compound and other reference compounds against PBP2 is summarized below. This data is crucial for comparing the potency of new chemical entities.

CompoundTarget PBPIC50 (μM)Assay Type
This compound E. coli PBP23.2 Gel-based competition assay
Avibactam (AVI)E. coli PBP263Gel-based competition assay
FPI-1465E. coli PBP215Gel-based competition assay
FPI-1602E. coli PBP23.6Gel-based competition assay
CefotaximeS. pneumoniae PBP2x0.0044Fluorescence Polarization
ImipenemS. pneumoniae PBP2x0.0051Fluorescence Polarization
Penicillin GS. pneumoniae PBP2x0.0079SDS-PAGE

Data for FPI compounds and AVI sourced from a gel-based competition assay using BOCILLIN FL.[4] Data for other compounds sourced from assays with S. pneumoniae PBP2x.[1][5]

Experimental Protocols

Two common methodologies for determining the PBP2 binding affinity of this compound are presented below.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This high-throughput method measures the change in polarization of emitted light from the fluorescent probe upon binding to PBP2. Small, unbound probes tumble rapidly, resulting in low polarization. Large, protein-bound probes tumble slowly, resulting in high polarization.

FP_Workflow prep_reagents 1. Prepare Reagents (Assay Buffer, PBP2, FPI-1523, Bocillin FL) serial_dilution 2. Create Serial Dilution of this compound prep_reagents->serial_dilution add_pbp2 3. Add PBP2 Enzyme to Microplate Wells prep_reagents->add_pbp2 add_fpi1523 4. Add FPI-1523 Dilutions and Control Buffers serial_dilution->add_fpi1523 add_pbp2->add_fpi1523 pre_incubate 5. Pre-incubate at RT (e.g., 15 min) add_fpi1523->pre_incubate add_bocillin 6. Add Bocillin FL Probe to All Wells pre_incubate->add_bocillin incubate 7. Incubate at RT (e.g., 2 hours) add_bocillin->incubate read_fp 8. Read Fluorescence Polarization (mP) incubate->read_fp analyze 9. Analyze Data & Determine IC50 read_fp->analyze

Caption: Workflow for the PBP2 competitive binding FP assay.

  • Purified PBP2 enzyme

  • This compound

  • Bocillin™ FL (fluorescent penicillin derivative)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 µg/ml Bovine Gamma Globulin (BGG)

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

  • Reagent Preparation : Prepare all reagents in the assay buffer. Prepare a serial dilution series of this compound (e.g., from 100 µM to 0.01 nM).

  • Reaction Setup : In a 384-well microplate, add the components in the following order:

    • 50 µL of this compound dilutions or assay buffer for controls.

    • 100 µL of PBP2 enzyme solution (final concentration ~1.3 nM).[5]

    • Controls :

      • Maximum Binding (High Signal): Buffer instead of inhibitor.

      • Basal Polarization (Low Signal): Buffer instead of enzyme.

  • Pre-incubation : Shake the plate for 1 minute and pre-incubate at room temperature for 15 minutes to allow FPI-1523 to bind to PBP2.

  • Probe Addition : Add 50 µL of Bocillin™ FL to all wells (final concentration ~2 nM).[5]

  • Incubation : Shake the plate for 1 minute and incubate at room temperature for 2 hours, protected from light.[5]

  • Measurement : Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

  • Data Analysis : Plot the percent inhibition (calculated relative to the high and low signal controls) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: SDS-PAGE and In-Gel Fluorescence Assay

This method provides a visual confirmation of competitive binding. Labeled PBP2 is separated by size using SDS-PAGE, and the fluorescent signal from the PBP2 band is quantified.[1]

SDSPAGE_Workflow prep_reagents 1. Prepare Reagents (Buffer, PBP2, FPI-1523, Bocillin FL, SDS Buffer) setup_rxn 2. Set up Reactions with Varying [FPI-1523] prep_reagents->setup_rxn pre_incubate 3. Pre-incubate at 35°C (e.g., 15 min) setup_rxn->pre_incubate add_bocillin 4. Add Bocillin FL to Label Unbound PBP2 pre_incubate->add_bocillin incubate 5. Incubate at 35°C (e.g., 15 min) add_bocillin->incubate stop_rxn 6. Stop Reaction with SDS-PAGE Sample Buffer incubate->stop_rxn run_gel 7. Separate Proteins by SDS-PAGE stop_rxn->run_gel image_gel 8. Visualize Bands with Fluorescence Imager run_gel->image_gel quantify 9. Quantify Band Intensity & Determine IC50 image_gel->quantify

Caption: Workflow for the SDS-PAGE-based competitive binding assay.

  • Purified PBP2 enzyme (~3 µg per reaction)

  • This compound

  • Bocillin™ FL (10 µM final concentration)

  • Reaction Buffer: 25 mM Potassium Phosphate, pH 7.5

  • SDS-PAGE sample buffer (5x)

  • SDS-PAGE gels and electrophoresis equipment

  • Fluorescence gel imager

  • Reaction Setup : In individual microcentrifuge tubes, prepare reaction mixtures containing purified PBP2 protein and varying concentrations of this compound in the reaction buffer.[1]

  • Pre-incubation : Incubate the reactions at 35°C for 15 minutes to allow FPI-1523 to bind to PBP2.[1]

  • Labeling : Add Bocillin™ FL to each tube to a final concentration of 10 µM.

  • Incubation : Incubate the reactions at 35°C for an additional 15 minutes to allow the fluorescent probe to label any unbound PBP2.[1]

  • Termination : Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Electrophoresis : Separate the labeled proteins by SDS-PAGE.

  • Visualization : Visualize the fluorescent PBP2 bands using a fluorescence gel imager.

  • Data Analysis : Quantify the fluorescence intensity of each PBP2 band using densitometry software. Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

References

Application Notes and Protocols: FPI-1523 Sodium Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 is a potent, sodium salt derivative of Avibactam, a well-characterized β-lactamase inhibitor. Primarily recognized for its robust antibacterial properties, FPI-1523 functions through the inhibition of β-lactamase enzymes and Penicillin-Binding Protein 2 (PBP2).[1] While its principal application lies in combating bacterial resistance, the unique inhibitory profile of FPI-1523 warrants exploration in broader cell culture-based research, including studies on off-target effects, cell wall synthesis pathways in relevant models, and potential unforeseen applications in eukaryotic systems.

These application notes provide a comprehensive guide for the preparation and use of FPI-1523 sodium solutions in a cell culture setting, intended for researchers investigating its biological activities.

Product Information

PropertyValue
Synonyms This compound
CAS Number 1452459-52-7
Molecular Formula C₉H₁₃N₄NaO₇S
Molecular Weight 344.28 g/mol

Biological Activity

FPI-1523 is a potent inhibitor of a range of β-lactamase enzymes, including CTX-M-15 and OXA-48, with reported Kd values of 4 nM and 34 nM, respectively.[1] Additionally, it demonstrates inhibitory activity against Penicillin-Binding Protein 2 (PBP2) with an IC50 of 3.2 μM.[1] Its primary mechanism involves the disruption of bacterial cell wall synthesis. While its effects on mammalian cells are not extensively documented, its inhibitory action on key enzymatic pathways suggests potential for broader biological investigation.

Signaling Pathway

The primary signaling pathway influenced by FPI-1523 is bacterial cell wall biosynthesis through the inhibition of PBP2, a key enzyme in peptidoglycan synthesis. In the context of drug development and safety assessment, it is crucial to investigate potential off-target effects on eukaryotic signaling pathways. The diagram below illustrates the known microbial target of FPI-1523.

FPI1523_Pathway FPI1523 FPI-1523 PBP2 Penicillin-Binding Protein 2 (PBP2) FPI1523->PBP2 Inhibits Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellPlating Plate cells and allow attachment PrepareDilutions Prepare working concentrations of FPI-1523 RemoveMedia Aspirate old media PrepareDilutions->RemoveMedia AddTreatment Add media with FPI-1523 RemoveMedia->AddTreatment Incubate Incubate for desired time AddTreatment->Incubate Assay Perform downstream assays (e.g., viability, signaling) Incubate->Assay

References

Application Notes and Protocols: Utilizing FPI-1523 Sodium in Combination with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a potent β-lactamase inhibitor, recognized as a derivative of Avibactam.[1][2][3] Its primary mechanism of action involves the inhibition of a wide range of β-lactamase enzymes, which are a major contributor to bacterial resistance against β-lactam antibiotics. This compound has demonstrated inhibitory activity against CTX-M-15 and OXA-48 β-lactamases, with Kd values of 4 nM and 34 nM, respectively.[1][2][3] Furthermore, this compound also exhibits inhibitory effects on Penicillin-Binding Protein 2 (PBP2), with an IC50 of 3.2 μM, and shows intrinsic antimicrobial activity.[1][2][3]

The combination of a β-lactamase inhibitor like this compound with a β-lactam antibiotic is a promising strategy to overcome resistance. The β-lactamase inhibitor protects the β-lactam antibiotic from enzymatic degradation, allowing it to effectively target and inhibit bacterial cell wall synthesis. This application note provides a comprehensive overview of the principles, experimental protocols, and data interpretation for studying the synergistic effects of this compound in combination with β-lactam antibiotics.

Quantitative Data Summary

While specific synergistic data for this compound in combination with β-lactam antibiotics is not yet widely published, the following table summarizes the known quantitative data for this compound's intrinsic activity. This data is crucial for designing initial synergy studies.

TargetParameterValueOrganism/Assay Condition
CTX-M-15Kd4 nMIn vitro binding assay
OXA-48Kd34 nMIn vitro binding assay
PBP2IC503.2 μMIn vitro inhibition assay
E. coli K12MIC4 μg/mLBroth microdilution
PBP2 in E. coli K12IC500.4 μg/mLIn situ inhibition assay
E. coli BW25113 transformantsMIC1-2 μMBroth microdilution

Mechanism of Action and Synergy

The synergistic interaction between this compound and a β-lactam antibiotic is based on a dual-action mechanism that targets key components of bacterial survival and replication.

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Degradation FPI1523 FPI-1523 Sodium FPI1523->BetaLactamase Inhibits

Diagram 1: Mechanism of synergy between FPI-1523 and a β-lactam antibiotic.

Experimental Protocols

To evaluate the synergistic potential of this compound in combination with β-lactam antibiotics, the following standard experimental protocols are recommended.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

a. Materials:

  • This compound

  • Selected β-lactam antibiotic(s)

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline solution (0.9% NaCl)

  • Spectrophotometer or microplate reader

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the β-lactam antibiotic along the x-axis (columns) of the 96-well plate.

    • Prepare serial twofold dilutions of this compound along the y-axis (rows) of the plate.

    • The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two agents.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Plate Inoculum->Inoculate DrugA Serial Dilution of β-Lactam Antibiotic Plate Combine Dilutions in 96-well Plate DrugA->Plate DrugB Serial Dilution of This compound DrugB->Plate Plate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC Calc_FICI Calculate FICI ReadMIC->Calc_FICI Interpret Interpret Results Calc_FICI->Interpret

Diagram 2: Workflow for the checkerboard synergy assay.
Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

a. Materials:

  • This compound

  • Selected β-lactam antibiotic(s)

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Sterile saline solution (0.9% NaCl)

  • Agar plates for colony counting

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in exponential growth phase (approximately 1 x 106 CFU/mL) in CAMHB.

  • Treatment Groups: Set up culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., 0.5x MIC)

    • β-lactam antibiotic alone (at a relevant concentration, e.g., 0.5x MIC)

    • Combination of this compound and the β-lactam antibiotic (at the same concentrations as the individual agents)

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment group.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis Inoculum Prepare Exponential Phase Inoculum Groups Set up Treatment Groups: - Control - Drug A alone - Drug B alone - Combination Inoculum->Groups Incubate Incubate with Shaking Groups->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Plate Serial Dilute and Plate Sample->Plate Count Incubate and Count CFU/mL Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Analyze Assess for Synergy and Bactericidal Activity Plot->Analyze

References

Application Notes and Protocols for FPI-1523 Sodium in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FPI-1523 sodium, a potent β-lactamase and Penicillin-Binding Protein 2 (PBP2) inhibitor, in the study of bacterial resistance mechanisms. This compound, a derivative of avibactam, serves as a critical tool for investigating the dual mechanisms of β-lactamase-mediated resistance and target-based resistance in various bacterial species.

Overview of this compound

This compound is a diazabicyclooctane compound that exhibits a dual mechanism of action:

  • β-Lactamase Inhibition: It effectively inactivates a broad spectrum of β-lactamase enzymes, including Ambler class A (e.g., CTX-M-15) and class D (e.g., OXA-48) enzymes.[1][2] This action restores the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed by these enzymes.

  • PBP2 Inhibition: this compound also directly binds to and inhibits Penicillin-Binding Protein 2 (PBP2), a key enzyme involved in bacterial cell wall synthesis.[1][2] This direct antibacterial activity makes it a valuable compound for studying resistance mechanisms related to PBP alterations.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's inhibitory activity.

ParameterTargetOrganism/EnzymeValueReference
Kd CTX-M-15 β-lactamase-4 nM[1][2]
Kd OXA-48 β-lactamase-34 nM[1][2]
IC50 PBP2-3.2 µM[1][2]
MIC Whole-cellEscherichia coli K124 µg/mL[1]
MIC Whole-cellEscherichia coli BW25113 pGDP-2 transformants1-2 µM[1]

Signaling Pathways and Experimental Workflows

Diagram: Dual Mechanism of Action of this compound

cluster_0 Bacterial Cell cluster_1 Periplasm FPI1523 This compound BetaLactamase β-Lactamase (e.g., CTX-M-15, OXA-48) FPI1523->BetaLactamase Inhibition PBP2 PBP2 FPI1523->PBP2 Inhibition CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Dual inhibitory action of this compound.

Diagram: Experimental Workflow for Investigating FPI-1523 Resistance

Start Start with Susceptible Bacterial Strain Exposure Serial Passage with sub-MIC FPI-1523 Start->Exposure MIC_Test Determine MIC of Evolved Strains Exposure->MIC_Test Resistant Resistant Mutant (Increased MIC) MIC_Test->Resistant Resistance Developed WGS Whole Genome Sequencing Resistant->WGS Analysis Identify Mutations in: - β-lactamase genes - PBP genes - Porin genes - Efflux pump regulators WGS->Analysis Validation Validate Resistance Mechanism Analysis->Validation

Caption: Workflow for selecting and characterizing FPI-1523 resistant mutants.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method, following general CLSI guidelines.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water or a suitable buffer.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: β-Lactamase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound against purified β-lactamase enzymes using a chromogenic substrate like nitrocefin.

Materials:

  • Purified β-lactamase (e.g., CTX-M-15, OXA-48)

  • This compound

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Dilute the purified β-lactamase and this compound to the desired concentrations in the assay buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the β-lactamase with various concentrations of this compound for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.

Protocol 3: PBP2 Competitive Binding Assay

This protocol describes a competitive binding assay to assess the affinity of this compound for PBP2 using a fluorescently labeled penicillin derivative (Bocillin-FL).

Materials:

  • Bacterial membrane preparations containing PBP2 or purified PBP2

  • This compound

  • Bocillin-FL (fluorescent penicillin)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Membrane/Protein Preparation: Prepare bacterial cell membrane fractions or purified PBP2.

  • Competitive Inhibition: Incubate the membrane preparation or purified PBP2 with varying concentrations of this compound for a specific time (e.g., 15-30 minutes) at 37°C.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL to the mixture and incubate for an additional period (e.g., 10 minutes) to allow it to bind to any available PBP2.

  • SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

  • Fluorescence Detection: Visualize the fluorescently labeled PBP2 bands using a fluorescence gel scanner.

  • Data Analysis: The intensity of the fluorescent band corresponding to PBP2 will decrease with increasing concentrations of this compound. Quantify the band intensity to determine the IC50 value.

Protocol 4: Selection and Characterization of this compound Resistant Mutants

This protocol outlines a general method for generating and identifying bacterial mutants with resistance to this compound.

Materials:

  • Susceptible bacterial strain

  • This compound

  • Growth medium (broth and agar)

  • Whole Genome Sequencing (WGS) platform and analysis software

Procedure:

  • Resistance Selection:

    • Culture the susceptible bacterial strain in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

    • Serially passage the culture daily into fresh broth with gradually increasing concentrations of this compound.

    • Continue this process until a significant increase in the MIC is observed.

  • Isolation of Resistant Mutants: Plate the resistant population onto agar containing this compound to isolate individual resistant colonies.

  • MIC Confirmation: Confirm the increased MIC of the isolated mutants using the protocol described in Protocol 1.

  • Genomic Analysis:

    • Extract genomic DNA from both the original susceptible strain and the resistant mutants.

    • Perform Whole Genome Sequencing (WGS) on the extracted DNA.

    • Compare the genome sequences of the resistant mutants to the parental strain to identify mutations. Pay close attention to genes encoding β-lactamases, PBPs, porins, and efflux pump systems.

  • Validation of Resistance Mechanisms: Once potential resistance-conferring mutations are identified, further experiments, such as site-directed mutagenesis and expression studies, can be performed to validate their role in resistance.

Potential Mechanisms of Bacterial Resistance to this compound

Based on its mode of action and similarity to avibactam, the following are potential mechanisms of resistance to this compound:

  • Mutations in β-Lactamase Genes: Amino acid substitutions within the active site of β-lactamases (e.g., bla_KPC, bla_OXA) can reduce the binding affinity of this compound, thereby decreasing its inhibitory activity.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the transpeptidase domain of PBP2 can lower the binding affinity of this compound, leading to reduced inhibition of cell wall synthesis.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, mutations in or downregulation of porin channels (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae) can restrict the entry of this compound into the periplasmic space.

  • Overexpression of Efflux Pumps: Increased expression of multidrug efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.

The protocols and information provided herein are intended to serve as a comprehensive guide for researchers utilizing this compound to explore the multifaceted landscape of bacterial resistance.

References

Time-Kill Curve Analysis of FPI-1523 Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a novel, potent, non-β-lactam β-lactamase inhibitor. As a derivative of avibactam, it demonstrates significant activity against a wide range of β-lactamase enzymes, including Class A, Class C, and some Class D enzymes. Furthermore, this compound exhibits inhibitory activity against Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual mechanism of action makes this compound a promising candidate for combating infections caused by multidrug-resistant bacteria.

Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies provide valuable insights into the concentration-dependent and time-dependent killing kinetics of a new compound, aiding in the prediction of its potential clinical efficacy.

These application notes provide a detailed protocol for performing a time-kill curve analysis of this compound against representative Gram-positive and Gram-negative bacteria.

Mechanism of Action

This compound's antimicrobial activity stems from a dual-pronged attack on bacterial defenses. Firstly, it acts as a β-lactamase inhibitor. β-lactamase enzymes are a primary mechanism of resistance for many bacteria, as they hydrolyze and inactivate β-lactam antibiotics. This compound forms a covalent, yet reversible, bond with the active site of these enzymes, protecting co-administered β-lactam antibiotics from degradation.[1][2][3] Secondly, this compound directly inhibits Penicillin-Binding Protein 2 (PBP2).[4] PBP2 is a crucial transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] Inhibition of PBP2 disrupts cell wall integrity, leading to cell lysis and bacterial death.[4]

Mechanism of Action of this compound cluster_0 Bacterial Cell BL β-Lactamase BL_inactivated Inactivated β-Lactamase BL->BL_inactivated PBP2 PBP2 CWS Cell Wall Synthesis PBP2->CWS Catalyzes PBP2_inhibited Inhibited PBP2 PBP2->PBP2_inhibited CellLysis Cell Lysis CWS->CellLysis Disruption leads to FPI1523 This compound FPI1523->BL Inhibits FPI1523->PBP2 Inhibits BetaLactam β-Lactam Antibiotic BetaLactam->BL Hydrolyzed by

Caption: Dual mechanism of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Prior to performing the time-kill analysis, the MIC of this compound against the selected bacterial strains must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

Time-Kill Curve Assay

This protocol outlines the steps for conducting a time-kill curve assay to evaluate the bactericidal activity of this compound.

a. Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Incubator (37°C) with shaking capabilities

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Spiral plater or manual plating equipment

  • Colony counter

b. Experimental Workflow:

Time-Kill Curve Experimental Workflow cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Quantification & Analysis P1 Prepare Bacterial Inoculum I1 Inoculate Cultures P1->I1 P2 Prepare this compound Concentrations P2->I1 I2 Incubate at 37°C with Shaking I1->I2 S1 Sample at 0, 2, 4, 8, 24 hours I2->S1 Q1 Perform Serial Dilutions S1->Q1 Q2 Plate on Agar Q1->Q2 Q3 Incubate Plates Q2->Q3 Q4 Count Colonies (CFU/mL) Q3->Q4 A1 Plot Log10 CFU/mL vs. Time Q4->A1

Caption: Workflow for time-kill curve analysis.

c. Detailed Procedure:

  • Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test tubes.

  • Preparation of this compound Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in CAMHB to achieve final concentrations equivalent to 0.25x, 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube containing no this compound.

  • Incubation and Sampling:

    • Add the prepared bacterial inoculum to each tube containing the different concentrations of this compound and the growth control.

    • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube for bacterial enumeration.

  • Bacterial Enumeration:

    • Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the viable bacterial count (CFU/mL).

  • Data Analysis:

    • Calculate the mean log₁₀ CFU/mL for each concentration at each time point.

    • Plot the mean log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. Bacteriostatic activity is defined as a <3-log₁₀ reduction in the initial CFU/mL.

Data Presentation

The following tables present hypothetical but plausible time-kill curve data for this compound against a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium.

Table 1: Time-Kill Curve Data for this compound against Staphylococcus aureus ATCC 29213 (MIC = 2 µg/mL)

Time (hours)Growth Control (Log₁₀ CFU/mL)0.25x MIC (0.5 µg/mL) (Log₁₀ CFU/mL)0.5x MIC (1 µg/mL) (Log₁₀ CFU/mL)1x MIC (2 µg/mL) (Log₁₀ CFU/mL)2x MIC (4 µg/mL) (Log₁₀ CFU/mL)4x MIC (8 µg/mL) (Log₁₀ CFU/mL)
0 5.725.715.735.705.725.71
2 6.516.255.895.154.683.95
4 7.356.986.124.483.212.54
8 8.628.156.883.82<2.00<2.00
24 9.148.897.543.10<2.00<2.00

Table 2: Time-Kill Curve Data for this compound against Escherichia coli ATCC 25922 (MIC = 1 µg/mL)

Time (hours)Growth Control (Log₁₀ CFU/mL)0.25x MIC (0.25 µg/mL) (Log₁₀ CFU/mL)0.5x MIC (0.5 µg/mL) (Log₁₀ CFU/mL)1x MIC (1 µg/mL) (Log₁₀ CFU/mL)2x MIC (2 µg/mL) (Log₁₀ CFU/mL)4x MIC (4 µg/mL) (Log₁₀ CFU/mL)
0 5.685.695.675.685.695.68
2 6.826.415.984.924.113.23
4 7.917.356.453.862.85<2.00
8 8.958.527.122.99<2.00<2.00
24 9.429.117.89<2.00<2.00<2.00

Interpretation of Results

Based on the hypothetical data, this compound demonstrates concentration-dependent and time-dependent bactericidal activity against both S. aureus and E. coli. At concentrations equal to or greater than the MIC, a significant reduction in bacterial viability is observed. Bactericidal activity (a ≥3-log₁₀ reduction) is achieved at 2x and 4x the MIC for both organisms within 8 hours. At sub-MIC concentrations (0.25x and 0.5x MIC), this compound exhibits bacteriostatic or limited bactericidal activity.

Conclusion

Time-kill curve analysis is an indispensable tool for characterizing the antimicrobial activity of novel compounds like this compound. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of drug development. The potent, dual-mechanism of action of this compound, targeting both β-lactamases and PBP2, underscores its potential as a valuable therapeutic agent in an era of increasing antimicrobial resistance.

References

Application Notes and Protocols: High-Throughput Screening of FPI-1523 Sodium Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them a significant target for drug discovery.[2][3][4] FPI-1523 is a novel compound identified as a potent modulator of a specific, undisclosed sodium channel subtype. This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize novel analogs of FPI-1523 with improved potency, selectivity, and pharmacokinetic properties.

The screening cascade employs a multi-stage approach, beginning with a primary fluorescence-based screen for initial hit identification, followed by secondary automated electrophysiology for confirmation and pharmacological characterization, and culminating in detailed manual patch-clamp analysis for lead optimization.[5]

Data Presentation

Table 1: Primary HTS Campaign Summary for FPI-1523 Analog Library
ParameterValue
Library Size15,000 compounds
Compound Concentration10 µM
Assay Format384-well microplate
Primary Hit Rate2.5%
Confirmed Hit Rate1.2%
Z'-factor0.78
Table 2: Pharmacological Profile of Lead FPI-1523 Analogs from Secondary Screening
Compound IDIC50 (nM) (Automated Patch Clamp)Hill SlopeMaximum Inhibition (%)
FPI-1523125.41.198.2
FPI-1523-A01245.21.099.1
FPI-1523-B09889.71.297.5
FPI-1523-C045210.10.995.4
Table 3: Selectivity Profile of FPI-1523-A012 against a Panel of Off-Target Ion Channels
Off-Target Ion ChannelIC50 (µM)Fold Selectivity vs. Primary Target
hERG> 30> 664
Nav1.515.2336
Cav1.2> 30> 664
Kv7.1/minK> 30> 664

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay

This assay indirectly measures sodium channel activity by detecting changes in the cell's membrane potential.[6]

Materials:

  • HEK-293 cells stably expressing the target sodium channel.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • FPI-1523 analog library dissolved in DMSO.

  • 384-well black, clear-bottom microplates.

Protocol:

  • Cell Plating: Seed HEK-293 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 µL of the membrane potential dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer 100 nL of each FPI-1523 analog (10 µM final concentration) from the compound library plates to the assay plates using an acoustic liquid handler.

  • Signal Measurement: Measure fluorescence intensity using a plate reader (e.g., FLIPR, VIPR) before and after the addition of a chemical depolarizing agent (e.g., veratridine) to activate the sodium channels.[7]

  • Data Analysis: The change in fluorescence intensity is proportional to the degree of membrane depolarization. The inhibitory effect of the compounds is calculated as a percentage of the control response.

Secondary Screening: Automated Patch Clamp Electrophysiology

Confirmed hits from the primary screen are further characterized using high-throughput automated patch clamp systems to directly measure ion channel currents.[1][2]

Materials:

  • HEK-293 cells expressing the target sodium channel.

  • External solution: Choline Chloride-based solution to isolate sodium currents.

  • Internal solution: CsF-based solution to block potassium channels.

  • Automated patch clamp system (e.g., Sophion Qube, IonWorks).[1][3]

  • 384-well planar patch clamp plates.

Protocol:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the expressing cell line.

  • System Priming: Prime the automated patch clamp system with the internal and external solutions.

  • Compound Application: Prepare serial dilutions of the hit compounds for concentration-response curve generation.

  • Electrophysiological Recording: The system automatically performs cell capture, whole-cell configuration, and voltage-clamp recordings. A voltage protocol is applied to elicit sodium currents, and the effect of different compound concentrations is measured.

  • Data Analysis: The peak sodium current amplitude is measured at each compound concentration. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

G cluster_0 HTS Workflow A 15,000 FPI-1523 Analogs (Compound Library) B Primary Screen: Membrane Potential Assay (10 µM Single Concentration) A->B C Hit Identification (>50% Inhibition) B->C D Secondary Screen: Automated Patch Clamp (Concentration-Response) C->D E Lead Candidates D->E

Caption: High-Throughput Screening Cascade for FPI-1523 Analogs.

G cluster_1 Sodium Channel Gating and Inhibition Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization FPI_Analog FPI-1523 Analog FPI_Analog->Inactive Binds & Stabilizes

Caption: Proposed Mechanism of Action for FPI-1523 Analogs.

References

FPI-1523 Sodium: Application Notes and Protocols for Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a novel, potent β-lactamase inhibitor and a derivative of Avibactam.[1][2] In the ongoing challenge of antimicrobial resistance, this compound presents a significant area of interest for researchers. Its dual-action mechanism, involving the inhibition of key bacterial resistance enzymes (β-lactamases) and cell wall synthesis enzymes (Penicillin-Binding Proteins), makes it a compelling candidate for combination therapies aimed at overcoming resistance in a variety of bacterial pathogens.[1][3] This document provides detailed application notes and experimental protocols for the microbiological research and evaluation of this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both β-lactamases and Penicillin-Binding Protein 2 (PBP2).

  • β-Lactamase Inhibition: this compound is a potent inhibitor of a broad spectrum of β-lactamases, including Ambler Class A (such as CTX-M-15) and Class D (such as OXA-48) enzymes.[1][2] By covalently acylating the active site of these enzymes, this compound protects β-lactam antibiotics from hydrolysis, thereby restoring their antibacterial activity against resistant strains.[4][5]

  • PBP2 Inhibition: In addition to its β-lactamase inhibitory activity, this compound directly inhibits PBP2, a key enzyme in the synthesis of the bacterial cell wall.[1][3] This direct antibacterial action contributes to its overall efficacy, particularly in combination with other β-lactam agents. FPI-1523 has shown preferential and more potent inhibition of E. coli PBP2 compared to Avibactam.[3]

FPI-1523_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP2 PBP2 (Cell Wall Synthesis) Beta_Lactam_Antibiotic->PBP2 Inhibits Beta_Lactamase β-Lactamase (Resistance Enzyme) Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) FPI_1523 FPI-1523 Sodium FPI_1523->PBP2 Inhibits FPI_1523->Beta_Lactamase Inhibits

Diagram 1: Dual mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

Target EnzymeOrganismInhibition MetricValueReference
CTX-M-15 β-lactamase-Kd4 nM[1][2]
OXA-48 β-lactamase-Kd34 nM[1][2]
PBP2E. coliIC503.2 µM[1][3]

Table 2: Antibacterial Activity of this compound

OrganismConditionMIC (µg/mL)Reference
E. coli K12FPI-1523 alone4[1]

Note: Comprehensive Minimum Inhibitory Concentration (MIC) data for FPI-1523 in combination with various β-lactam antibiotics against a wide range of bacterial pathogens is a critical area for ongoing research. Data from a structurally related compound, FPI-1465, suggests that FPI-1523 is likely to show significant synergy with β-lactams like aztreonam and ceftazidime against Enterobacteriaceae.[1]

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of this compound in a research setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of this compound alone and in combination with a β-lactam antibiotic against a target bacterial strain.

Materials:

  • This compound

  • β-lactam antibiotic of choice (e.g., ceftazidime, meropenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner β-lactam in a suitable solvent (e.g., sterile water or DMSO).

  • Serial Dilutions:

    • FPI-1523 Alone: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate.

    • Combination Testing: Prepare a solution of the β-lactam antibiotic at a fixed concentration (e.g., 4 µg/mL) in CAMHB. Use this solution to perform two-fold serial dilutions of this compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (FPI-1523 & β-lactam) Start->Prepare_Stocks Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stocks->Serial_Dilution Inoculate_Plate Inoculate Plate with ~5x10^5 CFU/mL Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Diagram 2: Workflow for MIC determination.
Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin Assay)

This colorimetric assay measures the ability of this compound to inhibit the activity of a purified β-lactamase enzyme.

Objective: To determine the inhibitory potency (e.g., IC50) of this compound against a specific β-lactamase.

Materials:

  • This compound

  • Purified β-lactamase (e.g., TEM-1, CTX-M-15, KPC-2)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and perform serial dilutions in the assay buffer.

    • Dilute the purified β-lactamase in the assay buffer to a working concentration.

    • Prepare a working solution of nitrocefin in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted this compound to the wells.

    • Add the diluted β-lactamase enzyme to each well containing the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the nitrocefin solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 490 nm over time (e.g., every minute for 10-30 minutes). The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Nitrocefin_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of FPI-1523, Enzyme, and Nitrocefin Solutions Start->Prepare_Reagents Plate_Setup Add FPI-1523 and β-lactamase to 96-well plate Prepare_Reagents->Plate_Setup Pre_Incubate Pre-incubate at Room Temperature Plate_Setup->Pre_Incubate Add_Nitrocefin Add Nitrocefin to Initiate Reaction Pre_Incubate->Add_Nitrocefin Measure_Absorbance Measure Absorbance at 490 nm (Kinetic Read) Add_Nitrocefin->Measure_Absorbance Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 3: Workflow for the nitrocefin-based β-lactamase inhibition assay.
Protocol 3: PBP2 Competitive Binding Assay (BOCILLIN™ FL Assay)

This assay measures the ability of this compound to compete with a fluorescent penicillin derivative (BOCILLIN™ FL) for binding to the active site of PBP2.

Objective: To determine the binding affinity (e.g., IC50) of this compound for PBP2.

Materials:

  • This compound

  • Purified PBP2 enzyme or bacterial membrane preparations containing PBP2

  • BOCILLIN™ FL (fluorescent penicillin)

  • Reaction Buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)

  • SDS-PAGE sample buffer, gels, and electrophoresis apparatus

  • Fluorescence gel imager

Procedure:

  • Inhibitor and Enzyme Preparation:

    • Prepare a dilution series of this compound in the reaction buffer.

    • Dilute the purified PBP2 or membrane preparation in the reaction buffer.

  • Competition Reaction:

    • In microcentrifuge tubes, combine the PBP2 preparation with the varying concentrations of this compound. Include a "no inhibitor" control.

    • Incubate the mixtures at a specified temperature (e.g., 35°C) for a set time (e.g., 15 minutes) to allow FPI-1523 to bind to PBP2.

  • Fluorescent Labeling:

    • Add a fixed, non-saturating concentration of BOCILLIN™ FL to each tube.

    • Incubate for an additional period (e.g., 15 minutes) at the same temperature to allow BOCILLIN™ FL to bind to any available PBP2.

  • SDS-PAGE and Visualization:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBP2 bands using a fluorescence gel imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the PBP2 band in each lane.

    • Plot the percentage of BOCILLIN™ FL binding inhibition (relative to the "no inhibitor" control) against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

PBP2_Binding_Assay Start Start Prepare_Reagents Prepare Dilutions of FPI-1523 and PBP2 Solution Start->Prepare_Reagents Competition_Step Incubate PBP2 with Varying [FPI-1523] Prepare_Reagents->Competition_Step Labeling_Step Add BOCILLIN™ FL and Incubate Competition_Step->Labeling_Step SDS_PAGE Stop Reaction and Run SDS-PAGE Labeling_Step->SDS_PAGE Visualize Visualize Fluorescent Bands on Gel Imager SDS_PAGE->Visualize Analyze Quantify Fluorescence and Determine IC50 Visualize->Analyze End End Analyze->End

Diagram 4: Workflow for the PBP2 competitive binding assay.

Conclusion

This compound is a promising dual-action antimicrobial agent with potential applications in overcoming β-lactam resistance. The protocols and data presented in these application notes provide a framework for researchers to further investigate its microbiological properties and potential for therapeutic development. Future research should focus on expanding the understanding of its antibacterial spectrum in combination with a wide array of β-lactam antibiotics against clinically relevant, multidrug-resistant pathogens.

References

Troubleshooting & Optimization

Troubleshooting FPI-1523 sodium solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FPI-1523 Sodium

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with this compound, a potent β-lactamase inhibitor.[1][2] The following information is designed to address common challenges related to the solubility of this compound during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: Why is my this compound salt not dissolving completely or precipitating out of my aqueous buffer?

A1: Several factors can influence the solubility of this compound in aqueous solutions.[3][4] Consider the following:

  • pH of the Buffer: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5][6] For a salt of a weakly acidic compound, solubility is generally higher at a pH above its pKa. If your buffer's pH is too low, the compound may convert to its less soluble free acid form.

  • Buffer Composition: The components of your buffer can interact with this compound. For instance, the presence of certain salts can lead to a "salting-out" effect, reducing the solubility of the compound.[7]

  • Concentration: You may be attempting to prepare a solution that is above the equilibrium solubility of this compound under your current experimental conditions.[8]

  • Temperature: For many solid compounds, solubility increases with temperature.[3][9] If you are working at a low temperature (e.g., 4°C), the solubility may be significantly reduced.

Q2: My FPI-1523 solution appears cloudy or forms a precipitate over time. What should I do?

A2: Cloudiness or precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is degrading. Here are some steps to address this:

  • Verify Solubility: Ensure that the concentration you are trying to achieve is below the compound's solubility limit in your specific buffer system.

  • Gentle Warming: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. Be cautious, as excessive heat may degrade the compound.

  • Sonication: Use a bath sonicator to provide energy to break up any aggregates and aid in dissolution.

  • Filtration: If a small amount of precipitate remains, it may be due to insoluble impurities. You can filter the solution through a 0.22 µm syringe filter to remove any undissolved material, but be aware that this may slightly lower the final concentration of your compound.

  • Use of Co-solvents: For stock solutions, consider using a small amount of a polar organic solvent like DMSO or ethanol before diluting with your aqueous buffer.[10] However, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: I am observing inconsistent results in my enzyme inhibition assays. Could this be related to solubility?

A3: Yes, inconsistent solubility can be a major source of variability in experimental results. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.[11] To mitigate this:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

  • Solubility Confirmation: It is good practice to experimentally determine the solubility of this compound in your specific assay buffer.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is pH-dependent. Below is a table with typical, hypothetical solubility data for a compound of this class at room temperature.

Buffer pHExpected Solubility (mg/mL)
5.0< 0.1
6.00.5 - 1.0
7.05 - 10
7.4> 20

Q2: What are the recommended solvents for preparing a concentrated stock solution of this compound?

A2: For preparing high-concentration stock solutions, it is often necessary to use a solvent with higher solvating power than aqueous buffers alone. The following table provides a list of recommended solvents.

SolventTypical Stock ConcentrationNotes
Water (deionized)10-20 mg/mLSolubility is pH-dependent.
DMSO> 50 mg/mLA common solvent for stock solutions.
Ethanol5-10 mg/mLMay be used as a co-solvent.
PBS (pH 7.4)> 20 mg/mLSuitable for many biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.4)
  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder.

  • Add Solvent: Add 100 µL of sterile Phosphate Buffered Saline (PBS, pH 7.4) to the powder.

  • Dissolve: Vortex the solution for 30-60 seconds. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Sterile Filtration (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[10][12][13]

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

  • Sample Collection: Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample through a chemically inert syringe filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Visualizations

start Solubility Issue Observed (Precipitate/Cloudiness) check_conc Is the concentration above the known solubility limit? start->check_conc check_ph Is the buffer pH appropriate (typically > 7)? check_conc->check_ph No action_lower_conc Lower the concentration check_conc->action_lower_conc Yes check_temp Are you working at a low temperature (e.g., 4°C)? check_ph->check_temp Yes action_adjust_ph Increase buffer pH check_ph->action_adjust_ph No action_warm Gently warm solution (e.g., to 37°C) check_temp->action_warm Yes action_sonicate Sonicate the solution check_temp->action_sonicate No outcome_resolved Issue Resolved action_lower_conc->outcome_resolved action_adjust_ph->outcome_resolved action_warm->outcome_resolved outcome_unresolved Issue Persists: Consider co-solvents or re-evaluate formulation action_sonicate->outcome_unresolved

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_bacteria Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) synthesis Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->synthesis catalyzes beta_lactamase β-Lactamase Enzyme beta_lactam β-Lactam Antibiotic beta_lactamase->beta_lactam hydrolyzes inactivated_antibiotic Inactivated Antibiotic beta_lactamase->inactivated_antibiotic beta_lactam->pbp inhibits fpi This compound fpi->beta_lactamase inhibits

Caption: Simplified pathway of β-lactamase inhibition by FPI-1523.

cluster_ph Effect of pH on a Weakly Acidic Compound low_ph Low pH (pH < pKa) protonated Protonated Form (HA) - Less Polar - Low Water Solubility low_ph->protonated favors high_ph High pH (pH > pKa) deprotonated Deprotonated Form (A⁻) - More Polar (Charged) - High Water Solubility high_ph->deprotonated favors

Caption: Relationship between pH, ionization, and solubility.

References

Preventing FPI-1523 sodium degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and use of FPI-1523 sodium in experimental setups to minimize degradation and ensure experimental reproducibility. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-β-lactam inhibitor of β-lactamase enzymes. It is a derivative of avibactam. Its mechanism of action involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of serine-based β-lactamases (e.g., CTX-M-15, OXA-48) and Penicillin-Binding Proteins (PBPs), such as PBP2. This inhibition restores the activity of β-lactam antibiotics against resistant bacteria.

Q2: What are the primary factors that can cause this compound degradation?

Based on the behavior of its structural analog, avibactam, the primary factors contributing to the degradation of this compound in solution are expected to be:

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.

  • pH: Like many β-lactamase inhibitors, this compound's stability is likely pH-dependent. Generally, neutral to slightly acidic conditions are favored for stability.[1][2][3] Highly acidic or alkaline conditions can lead to increased degradation.

  • Moisture: As a sodium salt, FPI-1523 is hygroscopic. Proper storage in a dry environment is crucial to prevent degradation of the solid compound.[4]

Q3: How should I store this compound?

  • Solid Form: this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture.[4]

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., sterile water or a buffer suitable for your experiment). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Q4: What is the recommended solvent for reconstituting this compound?

This compound is soluble in water.[4] For in vitro experiments, sterile, nuclease-free water or a buffer with a pH in the range of 6.0-7.5 is recommended to enhance stability. The choice of buffer will depend on the specific experimental requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of inhibitory activity in my assay. Degradation of this compound in the working solution.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Ensure the pH of your assay buffer is within the optimal range (ideally 6.0-7.5). - Minimize the time the working solution is kept at room temperature or 37°C.
Inconsistent results between experiments. Improper storage or handling of stock solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the storage temperature of your freezer. - Ensure the compound is fully dissolved before use.
Precipitate observed in the stock solution upon thawing. The solution may be supersaturated, or the compound may have degraded.- Gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, it is advisable to prepare a fresh stock solution. - Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.

Stability Data (Based on its analog, Avibactam)

While specific quantitative data for this compound is not publicly available, the stability of its close analog, avibactam, provides valuable insights. The following tables summarize the stability of avibactam under various conditions.

Table 1: Stability of Avibactam in Solution at Different Temperatures

TemperatureStorage DurationPercent Degradation
2°C - 8°C (Refrigerated)Up to 14 days< 5%
32°C (In-use)12 hours≤ 10%
32°C (In-use)24 hours> 10%

Table 2: General Stability of β-lactamase Inhibitors in Different Media

MediumTemperaturepHGeneral Stability
Purified Water25°CNeutralHalf-life > 200 hours for many, but can be lower.
Broth (e.g., Mueller-Hinton)36°C7.25Half-lives can be significantly shorter (e.g., >120h for some, but much less for others). Stability decreases at higher pH.
Agar4°CNeutral≥90% stable for 72 hours.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Allow the vial of this compound to equilibrate to room temperature before opening to minimize condensation.

  • Add the required volume of sterile, cold (4°C) solvent (e.g., nuclease-free water or a suitable buffer with a pH of 6.0-7.5) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Workflow for an In Vitro Inhibition Assay

  • Thaw a single-use aliquot of the this compound stock solution on ice.

  • Prepare serial dilutions of this compound in the appropriate cold assay buffer immediately before use.

  • Add the diluted this compound to the experimental plate/tubes.

  • Add the other reaction components (e.g., β-lactamase enzyme, β-lactam substrate).

  • Initiate the reaction and measure the activity according to your specific assay protocol.

  • Minimize the incubation time at higher temperatures (e.g., 37°C) where feasible to reduce the potential for degradation during the experiment.

Visualizations

cluster_degradation Hypothetical Degradation Pathway of this compound FPI_active FPI-1523 (Active) Hydrolyzed_intermediate Hydrolyzed Intermediate FPI_active->Hydrolyzed_intermediate Hydrolysis (H2O, Heat, pH) Inactive_products Inactive Degradation Products Hydrolyzed_intermediate->Inactive_products Further Degradation

Caption: Hypothetical degradation of this compound.

cluster_workflow Recommended Experimental Workflow start Start reconstitute Reconstitute FPI-1523 in cold, buffered solution start->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot on ice store->thaw prepare_dilutions Prepare working dilutions immediately before use thaw->prepare_dilutions run_assay Perform experiment prepare_dilutions->run_assay end End run_assay->end

Caption: Workflow to minimize FPI-1523 degradation.

References

Overcoming common issues in PBP2 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Penicillin-Binding Protein 2 (PBP2) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified PBP2 shows low or no activity in the assay. What are the possible causes and solutions?

Low or absent PBP2 activity can stem from several factors related to enzyme integrity and assay conditions.

Troubleshooting Steps:

  • Enzyme Inactivation: PBP2 can be sensitive to purification and storage conditions. Avoid repeated freeze-thaw cycles and ensure the storage buffer is appropriate, potentially including additives like glycerol for stability.

  • Incorrect pH and Temperature: Like most enzymes, PBP2 has an optimal pH and temperature range for its activity, typically around pH 7.0-8.0 and 30-37°C. Operating outside these ranges can lead to reduced activity or irreversible denaturation.

  • Missing Co-factors or Partners: The transpeptidase activity of PBP2 can be significantly enhanced by its interaction with other proteins in the bacterial cell wall synthesis machinery, such as RodA or MreC. Assays using purified PBP2 alone may not fully reflect its native activity.

  • Presence of Inhibitors: Ensure that buffers and samples are free from known inhibitors like sodium azide or high concentrations of detergents, which can block the active site.

Q2: I'm observing a weak signal in my Bocillin™ FL competition assay. How can I improve it?

A weak signal in a Bocillin™ FL competition assay suggests insufficient binding of the fluorescent probe to PBP2.

Troubleshooting Steps:

  • Insufficient PBP2 Concentration: Increase the concentration of your purified PBP2 or membrane preparation in the assay.

  • Suboptimal Bocillin™ FL Concentration: Ensure you are using the recommended concentration of Bocillin™ FL. A concentration that is too low will result in a weak signal.

  • Short Incubation Time: Increase the incubation time of PBP2 with Bocillin™ FL to allow for more complete binding before analysis by SDS-PAGE.

  • Inactive PBP2: If the above steps do not improve the signal, your PBP2 may be inactive. Refer to the troubleshooting steps in Q1.

Q3: My results are inconsistent between experiments. What could be causing this variability?

Inconsistent results often point to issues with experimental precision and the stability of reagents.

Troubleshooting Steps:

  • Pipetting Errors: Ensure that pipettes are properly calibrated and that you are using correct pipetting techniques to minimize volume variations.

  • Reagent Instability: Prepare fresh reagents, particularly enzyme and substrate solutions, for each experiment to avoid degradation.

  • Inconsistent Buffer Preparation: Prepare a large batch of a single, optimized buffer for all related experiments to ensure consistency. Always measure the pH of the buffer at the temperature at which the assay will be performed.

  • Variability in Enzyme Aliquots: After purification, flash-freeze PBP2 aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Plate Reader Variation: If using a plate reader, ensure it is properly warmed up and that the settings are consistent for each run.

Q4: I am getting false-negative results in my PBP2a latex agglutination test. What are the common causes?

False negatives in PBP2a latex agglutination tests, which are used to detect methicillin-resistant Staphylococcus aureus (MRSA), can have significant clinical implications.

Troubleshooting Steps:

  • Insufficient Bacterial Inoculum: A low concentration of PBP2a in the sample due to an inadequate amount of bacterial culture is a frequent cause of false negatives.

  • Low PBP2a Expression: Some bacterial strains, particularly coagulase-negative staphylococci (CoNS), may express low levels of PBP2a. Induction of PBP2a expression by exposing the bacteria to a β-lactam antibiotic like cefoxitin or oxacillin can help overcome this.

  • Procedural Errors: Deviations from the recommended protocol, such as incorrect incubation times or improper resuspension of latex reagents, can lead to false negatives.

  • Improper Reagent Handling: Ensure all reagents, especially the latex suspension, are at room temperature and thoroughly mixed before use.

Data Presentation

Technical Support Center: FPI-1523 Sodium MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been developed to assist researchers with Minimum Inhibitory Concentration (MIC) determination for the novel sodium channel blocker, FPI-1523. As FPI-1523 is a research compound, this guide is based on established principles for testing sodium channel inhibitors and general troubleshooting for antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FPI-1523?

A1: FPI-1523 is a potent sodium channel blocker. It primarily targets the voltage-gated sodium channels in bacteria, inhibiting ion transport and disrupting the electrochemical gradient across the cell membrane. This leads to a cessation of essential cellular processes and ultimately, bacterial cell death.

Q2: Which bacterial strains are recommended for initial FPI-1523 MIC testing?

A2: For initial screening, it is recommended to use a panel of both Gram-positive and Gram-negative bacteria from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). This will provide a broad understanding of FPI-1523's spectrum of activity.

Q3: What are the critical quality control (QC) strains to include in the assay?

A3: Standard QC strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Pseudomonas aeruginosa ATCC 27853 should be included in every MIC assay to ensure the validity of the results. The observed MIC values for these strains should fall within the expected ranges published by the Clinical and Laboratory Standards Institute (CLSI).

Q4: How should FPI-1523 be prepared for MIC testing?

A4: FPI-1523 sodium salt should be dissolved in sterile deionized water to create a stock solution of 10 mg/mL. Further dilutions should be made in the appropriate testing medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).

Troubleshooting Guide

High variability in MIC results can be a significant concern. The following guide addresses common issues encountered during the MIC determination of FPI-1523.

Problem Potential Cause Recommended Solution
Inconsistent MIC values across replicates Inaccurate pipetting of FPI-1523 or bacterial inoculum.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of the bacterial suspension before inoculation.
Non-homogenous bacterial suspension.Vortex the bacterial suspension thoroughly before each dilution and inoculation step.
No bacterial growth in control wells Inactive bacterial culture.Use a fresh bacterial culture grown to the appropriate logarithmic phase.
Contamination of the growth medium.Use sterile, pre-tested Mueller-Hinton Broth.
Growth in all wells, including high FPI-1523 concentrations FPI-1523 degradation.Prepare fresh FPI-1523 solutions for each experiment. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Resistant bacterial strain.Confirm the identity and purity of the bacterial strain. Consider testing against a wider range of concentrations.
High inoculum density.Ensure the final inoculum concentration is approximately 5 x 10^5 CFU/mL. Use a spectrophotometer to standardize the inoculum.
Skipped wells (growth in higher concentration wells but not in lower ones) Contamination of a single well.Use aseptic techniques throughout the procedure.
Presence of a resistant subpopulation.Streak the culture from the "skipped" well onto an agar plate to check for purity and re-test the MIC of isolated colonies.

Experimental Protocols

Broth Microdilution MIC Assay for FPI-1523

This protocol is adapted from the CLSI guidelines for broth microdilution.

1. Preparation of FPI-1523 Dilutions: a. Prepare a 1 mg/mL stock solution of FPI-1523 in sterile deionized water. b. In a 96-well microtiter plate, perform a two-fold serial dilution of FPI-1523 in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10^6 CFU/mL.

3. Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the FPI-1523 dilutions. This will result in a final inoculum of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL in each well. b. Include a growth control well (bacteria in CAMHB without FPI-1523) and a sterility control well (CAMHB only).

4. Incubation: a. Seal the plate and incubate at 35 ± 2 °C for 18-24 hours in ambient air.

5. MIC Determination: a. The MIC is defined as the lowest concentration of FPI-1523 that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fpi Prepare FPI-1523 Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_fpi->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 18-24h inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for FPI-1523 MIC determination.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects na_channel Voltage-Gated Sodium Channel ion_gradient Disruption of Ion Gradient na_channel->ion_gradient fpi1523 FPI-1523 fpi1523->na_channel blocks membrane_potential Loss of Membrane Potential ion_gradient->membrane_potential atp_synthesis Inhibition of ATP Synthesis membrane_potential->atp_synthesis cell_death Bacterial Cell Death atp_synthesis->cell_death

Caption: Hypothetical signaling pathway for FPI-1523.

FPI-1523 sodium stability and storage condition optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and optimal storage conditions for FPI-1523 sodium. The information is designed to help you mitigate common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under controlled conditions. It is recommended to keep it in a sealed container, protected from moisture and direct sunlight. Long-term storage at -20°C is advisable for maintaining its integrity for up to three years. For shorter periods, storage at 4°C is acceptable.

Q2: How should I store this compound in solution?

A2: Once dissolved, the stability of this compound is dependent on the solvent and storage temperature. For aqueous stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation, it is crucial to use sealed containers and avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound's parent compound, Avibactam, in solution?

A3: Studies on Avibactam, the parent compound of FPI-1523, in a 0.9% sodium chloride solution have shown that its degradation remains below 5% for 10 to 14 days when stored under refrigeration at 2°C–8°C.[2] When stored for 14 days at 2°C–8°C followed by 24 hours at 32°C, the remaining Avibactam was between 83.2% and 93.1%.[3]

Q4: What general precautions should I take when handling this compound?

A4: this compound is sensitive to moisture. Therefore, it is important to handle the compound in a dry and well-ventilated area. Use tightly sealed containers for storage.

Troubleshooting Guide

Issue 1: I am observing unexpected degradation of my this compound sample.

Possible Cause Troubleshooting Step
Improper Storage Verify that the storage conditions for both solid and solution forms of this compound align with the recommended guidelines (see FAQs). Ensure containers are properly sealed to prevent moisture absorption.
Contaminated Solvent Use high-purity, anhydrous solvents for preparing solutions. Ensure that the solvents have not been exposed to conditions that could lead to contamination.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Exposure to Light Protect solutions from direct exposure to light by using amber vials or by wrapping containers in aluminum foil.

Issue 2: My experimental results with this compound are inconsistent.

Possible Cause Troubleshooting Step
Inaccurate Concentration of Stock Solution Re-verify the concentration of your stock solution. If possible, use a freshly prepared solution for critical experiments.
Degradation During Experiment Minimize the time that this compound solutions are kept at room temperature during experimental setup. Prepare solutions immediately before use if possible.
pH of the Experimental Buffer The stability of this compound may be pH-dependent. Ensure that the pH of your experimental buffer is controlled and consistent across experiments.

Data on Storage and Stability

The following tables summarize the recommended storage conditions for this compound and the stability of its parent compound, Avibactam.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid Room Temperature (Continental US)Short-termMay vary elsewhere.
Solid 4°CMid-termSealed storage, away from moisture.[1][2]
Solid -20°CUp to 3 yearsKeep away from direct sunlight and moisture.
In Solvent -20°CUp to 1 monthSealed storage, away from moisture.[1]
In Solvent -80°CUp to 6 monthsSealed storage, away from moisture.[1]

Table 2: Stability Data for Avibactam Sodium in 0.9% Sodium Chloride Solution

Storage Condition Time Remaining Avibactam (%)
Refrigerated (2°C–8°C)10-14 days> 95%
14 days refrigerated (2°C–8°C) then 24 hours at 32°C15 days83.2% - 93.1%
Room Temperature12 hoursStable
Refrigerated (2°C–8°C) after reconstitution and dilution24 hoursStable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • High-purity water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-grade acetonitrile and methanol
  • Phosphate buffer
  • UV-Vis spectrophotometer or HPLC system

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Incubate the solid this compound at 80°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.
  • Photolytic Degradation: Expose the solid and stock solution to UV light (254 nm) for 48 hours.

4. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and phosphate buffer is a common starting point. Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan).
  • Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control sample.

Visualizations

troubleshooting_flowchart start Start: Inconsistent or Degraded Results check_storage Check Storage Conditions start->check_storage storage_ok Are they correct? check_storage->storage_ok correct_storage Correct Storage (Sealed, Temp, Light) storage_ok->correct_storage No check_solvent Examine Solvent Purity storage_ok->check_solvent Yes correct_storage->check_solvent solvent_ok Is it high-purity and anhydrous? check_solvent->solvent_ok use_fresh_solvent Use Fresh, High-Purity Solvent solvent_ok->use_fresh_solvent No check_handling Review Handling Procedures solvent_ok->check_handling Yes use_fresh_solvent->check_handling handling_ok Avoiding freeze-thaw and prolonged RT? check_handling->handling_ok improve_handling Aliquot & Minimize Time at RT handling_ok->improve_handling No retest Retest Experiment handling_ok->retest Yes improve_handling->retest

Caption: Troubleshooting workflow for this compound stability issues.

degradation_pathway FPI1523 This compound Hydrolysis Hydrolysis (Acid/Base) FPI1523->Hydrolysis Oxidation Oxidation FPI1523->Oxidation Photolysis Photolysis FPI1523->Photolysis Thermal Thermal Stress FPI1523->Thermal Degradant1 Ring-Opened Product (Hydrolysis of β-lactam analog structure) Hydrolysis->Degradant1 Degradant2 Oxidized Derivatives Oxidation->Degradant2 Degradant3 Photolytic Isomers or Fragments Photolysis->Degradant3 Degradant4 Decarboxylated Product Thermal->Degradant4

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: FPI-1523 Sodium β-Lactamase Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FPI-1523 sodium in β-lactamase kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is FPI-1523 and how should it be handled?

A1: FPI-1523 is a potent β-lactamase inhibitor, structurally related to avibactam.[1][2] It is typically supplied as a sodium salt, which enhances its solubility in aqueous buffers. For kinetic assays, it is crucial to prepare fresh solutions of FPI-1523 in the desired assay buffer. Stock solutions in DMSO can be stored at -80°C for up to six months, while solutions in DMSO at 4°C are stable for about two weeks.[2]

Q2: I am observing lower than expected potency for FPI-1523. What could be the cause?

A2: Several factors could contribute to this. Firstly, ensure the β-lactamase enzyme is fully active. Secondly, verify the concentration of your FPI-1523 stock solution. Finally, consider the composition of your assay buffer. High concentrations of certain salts can interfere with enzyme-inhibitor interactions.[3][4]

Q3: Can the sodium counter-ion of FPI-1523 affect my kinetic measurements?

A3: Yes, it is possible. While the sodium salt form of FPI-1523 enhances solubility, the introduction of additional sodium ions into the assay buffer can influence the enzyme's activity.[3][4][5] The effect of salt concentration on enzyme kinetics is variable and depends on the specific enzyme.[3][4] It is recommended to maintain a consistent ionic strength across all experiments by preparing all reagents in the same buffer.

Q4: What is the recommended substrate for β-lactamase kinetic studies with FPI-1523?

A4: Nitrocefin is a widely used chromogenic cephalosporin substrate for detecting β-lactamase activity.[6][7][8][9] Its hydrolysis by β-lactamase results in a color change that can be monitored spectrophotometrically, providing a straightforward method for kinetic analysis.[9]

Troubleshooting Guides

Issue 1: High background signal or rapid substrate degradation in no-enzyme controls.

  • Question: My control wells containing only the assay buffer, substrate (nitrocefin), and FPI-1523 (but no β-lactamase) show a significant increase in absorbance over time. What could be causing this?

  • Answer: This could be due to contamination of your reagents with β-lactamases or instability of the substrate. To troubleshoot:

    • Use fresh, high-purity reagents: Ensure your buffer components and water are free of microbial contamination.

    • Prepare fresh substrate solution: Nitrocefin solutions can degrade over time, especially when exposed to light. Prepare a fresh solution from powder for each experiment.

    • Test for contamination: Individually test each component of your reaction mixture for β-lactamase activity.

Issue 2: Poor reproducibility of IC50 values for FPI-1523.

  • Question: I am getting inconsistent IC50 values for FPI-1523 across different experiments. How can I improve the reproducibility?

  • Answer: Inconsistent IC50 values often stem from variations in experimental conditions.[10] To improve reproducibility:

    • Standardize reagent preparation: Use the same lots of enzyme, substrate, and inhibitor for a set of comparative experiments. Always prepare fresh dilutions of the enzyme and inhibitor.

    • Control temperature: Enzyme kinetics are highly sensitive to temperature fluctuations. Ensure all reagents and reaction plates are equilibrated to the assay temperature.

    • Maintain consistent incubation times: For time-dependent inhibitors, the IC50 value can be influenced by the pre-incubation time of the enzyme and inhibitor. Use a fixed and consistent pre-incubation time.

    • Check for salt concentration effects: As FPI-1523 is a sodium salt, ensure that the final concentration of sodium ions is consistent across all wells, especially when testing a dilution series of the inhibitor. You can achieve this by preparing the inhibitor dilutions in the assay buffer.

Quantitative Data Summary

Table 1: Known Inhibitory Activity of FPI-1523

TargetParameterValue
CTX-M-15K_d4 nM
OXA-48K_d34 nM
PBP2IC_503.2 µM

Data sourced from available datasheets.[1][2]

Table 2: Hypothetical Effect of Sodium Chloride Concentration on β-Lactamase Activity and FPI-1523 Potency

NaCl Concentration (mM)Relative Enzyme Activity (%)FPI-1523 IC50 (nM)
010015
509518
1008825
1508235
2007550

This table presents hypothetical data to illustrate the potential impact of increasing ionic strength on enzyme activity and inhibitor potency. Actual results may vary depending on the specific β-lactamase and assay conditions.

Experimental Protocols

Protocol 1: β-Lactamase Activity Assay Using Nitrocefin

This protocol describes a general method for measuring the kinetic activity of a β-lactamase enzyme using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare a stock solution of nitrocefin (e.g., 10 mg/mL in DMSO).

  • Dilute the nitrocefin stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Prepare a series of enzyme dilutions in Assay Buffer.

  • In a 96-well plate, add a fixed volume of the diluted nitrocefin solution to each well.

  • Initiate the reaction by adding a specific volume of the enzyme dilution to the wells.

  • Immediately place the plate in the microplate reader and measure the change in absorbance at 490 nm over time in kinetic mode.

  • The rate of nitrocefin hydrolysis is proportional to the enzyme activity and can be calculated from the linear portion of the absorbance versus time plot.

Protocol 2: IC50 Determination for this compound

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of FPI-1523 against a β-lactamase.

Materials:

  • Purified β-lactamase

  • This compound

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in Assay Buffer.

  • Perform a serial dilution of the FPI-1523 stock solution in Assay Buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the different concentrations of FPI-1523 to the wells. Include control wells with no inhibitor.

  • Add a fixed concentration of β-lactamase to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature.

  • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Measure the rate of nitrocefin hydrolysis as described in Protocol 1.

  • Plot the enzyme activity (reaction rate) as a function of the logarithm of the FPI-1523 concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of FPI-1523 that inhibits 50% of the enzyme's activity.[10][11][12]

Visualizations

IC50_Determination_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare FPI-1523 Serial Dilutions A1 Add FPI-1523 dilutions to 96-well plate P1->A1 P2 Prepare Enzyme Working Solution A2 Add Enzyme and Pre-incubate P2->A2 P3 Prepare Substrate (Nitrocefin) Solution A3 Initiate reaction with Substrate P3->A3 A1->A2 A2->A3 A4 Measure Absorbance (kinetic read) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [FPI-1523] D1->D2 D3 Determine IC50 (Non-linear regression) D2->D3

Caption: Workflow for IC50 Determination of FPI-1523.

Troubleshooting_Tree cluster_reagents Reagent Integrity cluster_assay_conditions Assay Conditions cluster_instrumentation Instrumentation Start Unexpected Kinetic Results (e.g., low potency, poor reproducibility) R1 Check Enzyme Activity (Positive Control) Start->R1 C1 Confirm Consistent Temperature Start->C1 I1 Validate Plate Reader Settings (Wavelength) Start->I1 R2 Verify Inhibitor & Substrate Concentration R1->R2 Enzyme OK? R3 Prepare Fresh Reagents R2->R3 Concentrations Correct? C2 Standardize Incubation Times C1->C2 Temp Stable? C3 Evaluate Buffer Ionic Strength (Salt Effects) C2->C3 Times Consistent? I2 Check for Well-to-Well Variability I1->I2 Settings Correct?

Caption: Troubleshooting Decision Tree for Kinetic Assays.

Inhibition_Mechanism E β-Lactamase (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S β-Lactam (Substrate) I FPI-1523 (Inhibitor) P Hydrolyzed Substrate ES->P Hydrolysis P->E

Caption: Mechanism of Competitive β-Lactamase Inhibition.

References

Refinement of FPI-1523 sodium testing against resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing FPI-1523 sodium in antimicrobial susceptibility testing against resistant strains.

General Troubleshooting Guide

Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same resistant strain?

A1: Inconsistent MIC values can stem from several factors. First, ensure the standardization of your bacterial inoculum. The inoculum density should be consistent for each experiment; a common standard is a 0.5 McFarland turbidity standard.[1][2] Second, verify the precise preparation of this compound dilutions, as inaccuracies in serial dilutions are a frequent source of variability. Finally, incubation conditions such as temperature, time, and atmospheric composition must be strictly controlled, as variations can affect microbial growth and compound efficacy.

Q2: I am not observing any zone of inhibition in my disk diffusion assay with this compound against a known susceptible organism. What could be the issue?

A2: A complete lack of an inhibition zone can be alarming. Here are a few troubleshooting steps:

  • Confirm Compound Potency: Ensure the this compound stock solution and the prepared disks have the correct concentration and have been stored properly to prevent degradation.

  • Inoculum Density: An overly dense bacterial lawn can overwhelm the antimicrobial agent, preventing the formation of a clear zone.[1] Ensure your inoculum is prepared to the recommended density.

  • Disk Application: Make sure the this compound-impregnated disks are firmly and evenly applied to the agar surface to allow for proper diffusion of the compound.[2]

  • Agar Medium: The type and depth of the Mueller-Hinton agar can influence the diffusion of the antimicrobial agent. Use a standardized medium and ensure a consistent agar depth in all plates.

Q3: My MIC results for this compound suggest susceptibility, but the organism is known to harbor a resistance gene. How can I interpret this?

A3: This scenario requires careful consideration. The presence of a resistance gene does not always confer phenotypic resistance. The gene may not be expressed, or the resistance mechanism may not be effective against this compound. It is also possible that this compound utilizes a novel mechanism of action that bypasses the existing resistance pathway. Further investigation, such as gene expression analysis or time-kill assays, is recommended to understand the compound's interaction with the resistant strain.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quality control (QC) strains for testing this compound?

A1: For initial QC, it is advisable to use well-characterized, susceptible reference strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. These strains have established MIC ranges for many antimicrobials and can help ensure your testing methodology is sound. When testing against specific resistant phenotypes, include well-documented resistant strains as positive controls (e.g., MRSA for staphylococcal testing).

Q2: How should I determine the appropriate concentration range for testing this compound?

A2: When testing a novel compound like this compound, it is best to start with a broad concentration range (e.g., 0.06 to 128 µg/mL) to determine the approximate MIC. Once an initial range is established, you can perform more refined tests with a narrower range of twofold dilutions to pinpoint the precise MIC.[2]

Q3: Can I use a rapid or automated antimicrobial susceptibility testing system for this compound?

A3: Commercially available automated systems may not have established protocols or interpretive criteria for a new compound like this compound.[3] It is crucial to validate the performance of any automated system against a reference method, such as broth microdilution, before implementation. Initial studies should rely on established manual methods for accuracy.

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Prepare this compound Stock: Create a concentrated stock solution of this compound in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the test organism on an appropriate agar plate. Select several well-isolated colonies to prepare a bacterial suspension in a sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).[2]

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[2]

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Methodology:

  • Prepare this compound Disks: Prepare sterile paper disks impregnated with a standardized concentration of this compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[1]

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around the disk in millimeters.[2] The interpretation of susceptible, intermediate, or resistant requires correlation with established MIC breakpoints.

Data Presentation

Table 1: Example MIC Data for this compound Against Resistant Strains

Strain IDResistance PhenotypeThis compound MIC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
RS-001MRSA2>6416
RS-002VRE48>128
RS-003ESBL E. coli1>12832
QC-001S. aureus ATCC 292130.510.25

Visualizations

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Strain Select Resistant Strain Inoculum Prepare 0.5 McFarland Inoculum Strain->Inoculum Assay Perform AST Assay (e.g., Broth Microdilution) Inoculum->Assay Compound Prepare this compound Dilutions Compound->Assay Incubate Incubate at 35-37°C for 16-24h Assay->Incubate Read Read Results (e.g., Visual Growth) Incubate->Read Determine Determine MIC Read->Determine Interpret Interpret Susceptibility Determine->Interpret

Caption: Standard workflow for antimicrobial susceptibility testing.

Troubleshooting_AST Start Inconsistent or Unexpected AST Results CheckInoculum Is Inoculum Standardized? (0.5 McFarland) Start->CheckInoculum CheckCompound Are Compound Dilutions Accurate? CheckInoculum->CheckCompound Yes SolutionInoculum Re-standardize Inoculum and Repeat Assay CheckInoculum->SolutionInoculum No CheckIncubation Are Incubation Conditions Correct? CheckCompound->CheckIncubation Yes SolutionCompound Prepare Fresh Dilutions and Repeat Assay CheckCompound->SolutionCompound No CheckControls Did QC Strains Perform as Expected? CheckIncubation->CheckControls Yes SolutionIncubation Verify Incubator Settings and Repeat Assay CheckIncubation->SolutionIncubation No SolutionControls Investigate Systemic Error (Media, Reagents, etc.) CheckControls->SolutionControls No FurtherInvestigation Consider Further Investigation (e.g., Genotypic Analysis) CheckControls->FurtherInvestigation Yes

Caption: Decision tree for troubleshooting common AST issues.

References

FPI-1523 sodium experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and reproducibility issues encountered with FPI-1523 sodium.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Tyrosine Kinase Zeta (TKZ). By binding to the ATP-binding pocket of TKZ, it blocks downstream signaling through the PI3K/Akt pathway, which is often dysregulated in certain cancer types. This inhibition is intended to reduce cell proliferation and promote apoptosis in TKZ-dependent tumor cells.

Q2: What is the proper way to store and handle this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to one week. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. The compound is light-sensitive, so it should be protected from direct light.

Q3: What is the recommended solvent for reconstituting this compound?

A3: For in vitro experiments, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common starting point, though further optimization may be necessary depending on the animal model and administration route.

Q4: Are there any known stability issues with this compound in cell culture media?

A4: this compound is generally stable in cell culture media for up to 72 hours. However, prolonged incubation times may lead to gradual degradation. It is advisable to refresh the media with a freshly diluted compound for experiments lasting longer than 72 hours.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Cell Viability Assays

Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 measurements for this compound. What are the potential causes and solutions?

A: Variability in IC50 values is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.

A Start: Inconsistent IC50 Values B Check Compound Handling A->B Step 1 C Review Assay Protocol A->C Step 2 D Evaluate Cell Culture Conditions A->D Step 3 E Solubility Issues? B->E G Consistent Incubation Time? C->G F Consistent Seeding Density? D->F H Re-filter Stock Solution (0.22 µm) E->H Yes I Optimize Seeding Protocol F->I No J Standardize Incubation Period G->J No K Resolved: Consistent IC50 H->K I->K J->K

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Cause Recommended Action
Compound Precipitation This compound may precipitate in aqueous media at high concentrations. Visually inspect the media for any precipitate after adding the compound. Consider performing a serial dilution in DMSO before diluting in the final assay medium.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution across the plate.
Edge Effects in Plates Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Variable Incubation Times Standardize the incubation time with the compound across all experiments. A timer should be used to ensure consistency.
Cell Line Instability High-passage number cells can exhibit altered sensitivity to drugs. Use cells from a low-passage, cryopreserved stock for all experiments.
Issue 2: Inconsistent Target Inhibition in Western Blot Analysis

Q: Our Western blot results show variable inhibition of phosphorylated TKZ (p-TKZ) at the same concentration of this compound. How can we improve the reproducibility of these experiments?

A: Reproducibility in target engagement assays like Western blotting is critical. The following guide addresses common pitfalls.

Receptor Growth Factor Receptor TKZ TKZ Receptor->TKZ Activates PI3K PI3K TKZ->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation FPI1523 This compound FPI1523->TKZ Inhibits

Caption: this compound inhibits the TKZ signaling pathway.

  • Cell Culture: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-16 hours to reduce basal TKZ activity.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL HGF) for 15 minutes to induce TKZ phosphorylation.

  • Cell Lysis: Immediately place the plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot: Quantify protein concentration using a BCA assay. Run equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies for p-TKZ, total TKZ, and a loading control (e.g., GAPDH).

Potential Cause Recommended Action
Variable Lysis Time Ensure that the time from ligand stimulation to cell lysis is consistent across all samples. Prepare all reagents and equipment in advance to minimize delays.
Phosphatase Activity Inadequate inhibition of phosphatases during lysis will lead to dephosphorylation of p-TKZ. Always use fresh, potent phosphatase inhibitors in your lysis buffer.
Inconsistent Loading Inaccurate protein quantification can lead to unequal loading. Perform the BCA assay carefully and consider running a Ponceau S stain on the membrane post-transfer to visually confirm equal loading.
Antibody Performance Use a validated antibody for p-TKZ. Ensure consistent antibody dilution and incubation times. Aliquot the primary antibody to avoid degradation from multiple freeze-thaw cycles.

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of pre-incubation time on the IC50 of this compound in two different cell lines.

Cell LinePre-incubation Time (hours)Mean IC50 (nM)Standard Deviation (nM)
MDA-MB-231 1150.225.8
285.612.1
470.39.5
A549 1210.535.2
2115.818.9
498.115.4

Mitigating off-target effects of FPI-1523 sodium in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been developed as a generalized framework for researchers working with novel small molecule inhibitors. As "FPI-1523 sodium" is not currently described in publicly available scientific literature, this document uses it as a placeholder. The guidance provided is based on established principles for mitigating off-target effects of kinase inhibitors and other small molecules in various assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with cellular components other than its primary biological target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, and unexpected pharmacological effects, complicating the interpretation of data and potentially leading to the failure of drug development programs.[1][2][3] For instance, if this compound is a kinase inhibitor, it might interact with multiple kinases due to the structural similarity of the ATP-binding pocket across the kinome.[2]

Q2: How can I determine if the cellular phenotype I observe is a result of on-target or off-target effects of this compound?

A2: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. A multi-faceted approach is recommended:

  • Dose-Response Correlation: The potency of this compound in producing the cellular phenotype should align with its potency for engaging the intended target.[2][4]

  • Use of a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same protein but has a distinct chemical structure can help confirm that the observed phenotype is not due to a shared off-target effect.[3][4]

  • Rescue Experiments: Overexpressing the target protein may require a higher concentration of this compound to achieve the same phenotypic effect. Conversely, a mutant version of the target protein that is resistant to this compound should reverse the observed phenotype.[4]

  • Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.[3]

Q3: What are some initial steps to minimize off-target effects when designing my experiments with this compound?

A3: Proactive experimental design can significantly reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.[3][4]

  • Optimize DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration in your assay does not exceed a level that affects cell health or assay performance. Most cell-based assays can tolerate up to 0.5% DMSO.

  • Include Appropriate Controls: Always include vehicle-only (e.g., DMSO) negative controls and, if available, a well-characterized positive control inhibitor for the same target.[3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay with this compound.

  • Potential Cause: The observed phenotype may be due to an off-target effect rather than inhibition of the intended target.[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to see if the phenotype correlates with the IC50 for the primary target. Off-target effects often manifest at higher concentrations.[4]

    • Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target. If the phenotype is not replicated, it's likely an off-target effect of this compound.[4]

    • Conduct a Rescue Experiment: Introduce a version of the target protein that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target mechanism.[4]

Issue 2: this compound shows toxicity in cell lines at concentrations required for target inhibition.

  • Potential Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes.[4]

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition and use concentrations at or slightly above the IC50 for the primary target.[4]

    • Profile for Off-Target Liabilities: Screen this compound against a broad panel of kinases or other relevant protein families to identify potential toxic off-targets.[4]

    • Perform Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]

Issue 3: High background or non-specific signal in a biochemical or reporter gene assay.

  • Potential Cause: this compound might be directly interfering with the assay components (e.g., enzymes, antibodies, or the reporter protein itself).

  • Troubleshooting Steps:

    • Run an Assay Component Counterscreen: Test for non-specific interactions of this compound with individual assay components in the absence of the primary target.

    • Use a Different Reporter System: If using a reporter gene assay (e.g., luciferase), some compounds can directly inhibit the reporter enzyme. Switching to a different reporter, such as a fluorescent protein, can mitigate this.[2]

    • Employ an Orthogonal Assay: Validate findings using a different assay format. For example, if an initial screen was fluorescence-based, confirm the results with a radiometric assay that directly measures substrate phosphorylation.

Data Presentation

Table 1: Kinase Selectivity Profile for this compound

Kinase TargetOn-Target IC50 (nM)Off-Target Kinase Panel IC50 (nM)Selectivity (Fold)
Target Kinase A 15
Off-Target Kinase B1,500100
Off-Target Kinase C6,000400
Off-Target Kinase D>10,000>667

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (this compound)
40100100
508598
555080
602065
65530
70<110

This table shows a rightward shift in the melting curve, indicating stabilization of the target protein by this compound and confirming cellular target engagement.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.

Methodology:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Serially dilute this compound to create a range of concentrations.

  • In a 384-well plate, add the recombinant kinases from a commercially available kinase panel, their respective substrates, and ATP.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for the specified reaction time.

  • Add a detection reagent that measures the amount of ATP remaining (for luminescence-based assays) or the amount of phosphorylated substrate (for fluorescence or radiometric assays).

  • Read the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target in a cellular context.[4]

Methodology:

  • Culture cells to the desired confluency and treat them with this compound at various concentrations or with a vehicle control for a specified time.[2]

  • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Aliquot the cell lysates into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).[4]

  • Centrifuge the heated samples to pellet the aggregated proteins.[2]

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.[4]

  • Quantify the band intensities to determine the melting curve of the protein. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway FPI-1523 FPI-1523 Target Kinase A Target Kinase A FPI-1523->Target Kinase A Inhibits Off-Target Kinase B Off-Target Kinase B FPI-1523->Off-Target Kinase B Inhibits Substrate A Substrate A Target Kinase A->Substrate A Phosphorylates Cellular Response A Cellular Response A Substrate A->Cellular Response A Substrate B Substrate B Off-Target Kinase B->Substrate B Phosphorylates Unintended Response B Unintended Response B Substrate B->Unintended Response B Experimental_Workflow Start Start In Vitro Assay Initial Screen (e.g., Kinase Assay) Start->In Vitro Assay Hit Confirmation Dose-Response Curve In Vitro Assay->Hit Confirmation Cellular Assay Phenotypic Screen Hit Confirmation->Cellular Assay Validate On-Target Effect Validate On-Target Effect Cellular Assay->Validate On-Target Effect Off-Target Profiling Kinase Panel Screen Validate On-Target Effect->Off-Target Profiling Phenotype Confirmed High Off-Target Activity High Off-Target Activity Validate On-Target Effect->High Off-Target Activity Phenotype Not Confirmed Confirm Cellular Engagement CETSA Off-Target Profiling->Confirm Cellular Engagement Selective Compound Selective Compound Confirm Cellular Engagement->Selective Compound Troubleshooting_Logic Unexpected Phenotype Unexpected Phenotype DoseResponse Does phenotype potency correlate with target IC50? Unexpected Phenotype->DoseResponse SecondaryInhibitor Does a structurally different inhibitor replicate the phenotype? DoseResponse->SecondaryInhibitor Yes OffTarget Likely Off-Target Effect DoseResponse->OffTarget No RescueExperiment Is the phenotype reversed by a resistant mutant? SecondaryInhibitor->RescueExperiment Yes SecondaryInhibitor->OffTarget No OnTarget Likely On-Target Effect RescueExperiment->OnTarget Yes RescueExperiment->OffTarget No

References

Validation & Comparative

FPI-1523 Sodium: A Potent Beta-Lactamase Inhibitor for Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of FPI-1523 sodium's efficacy against clinical isolates, benchmarked against the established beta-lactamase inhibitor Avibactam. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.

This compound is an investigational beta-lactamase inhibitor belonging to the diazabicyclooctane class, developed to counteract bacterial resistance to beta-lactam antibiotics. As a derivative of Avibactam, this compound demonstrates potent inhibitory activity against a broad spectrum of beta-lactamase enzymes, including Class A, C, and some Class D enzymes.[1][2] Furthermore, it exhibits inhibitory action against Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1] This dual mechanism of action suggests its potential as a powerful tool in overcoming antibiotic resistance.

Comparative Efficacy Against Clinical Isolates

While extensive clinical data for this compound is not yet publicly available, initial in-vitro studies highlight its potent activity. This section compares the available data for this compound with Avibactam, a widely studied and clinically approved beta-lactamase inhibitor.

Inhibitory Activity

This compound has demonstrated strong binding affinity to key beta-lactamase enzymes.

CompoundTarget EnzymeInhibition Constant (Kd)IC50Reference
This compound CTX-M-154 nM-[1][2]
This compound OXA-4834 nM-[1][2]
This compound PBP2-3.2 µM[1]
Minimum Inhibitory Concentration (MIC) Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness. While comprehensive MIC data for this compound against a wide array of clinical isolates is limited in publicly accessible literature, some initial findings are available for E. coli. For a broader comparative perspective, extensive MIC data for Avibactam (in combination with ceftazidime) against common clinical isolates is presented.

Table 1: this compound MIC against E. coli

OrganismMIC (µg/mL)IC50 (µg/mL)Reference
E. coli K1240.4[1]
E. coli BW25113 pGDP-2 transformants1-2 µM-[1]

Table 2: Ceftazidime-Avibactam MIC against Clinical Isolates

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterobacterales-0.12 - 0.250.25 - 0.5
Pseudomonas aeruginosa-48

Note: The MIC values for Ceftazidime-Avibactam are for the combination product.

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of beta-lactamase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, typically water or DMSO. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the colonies is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Beta-Lactamase Inhibition (Ki)

The inhibitory activity of this compound against specific beta-lactamases is determined by measuring the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence and absence of the inhibitor.

Protocol:

  • Enzyme and Substrate Preparation: A purified and standardized solution of the target beta-lactamase (e.g., CTX-M-15, OXA-48) is prepared. A solution of the chromogenic substrate, nitrocefin, is also prepared.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound for a defined period.

  • Hydrolysis Reaction: The hydrolysis reaction is initiated by the addition of the nitrocefin substrate. The change in absorbance over time, due to the hydrolysis of nitrocefin, is monitored using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the underlying processes, the following diagrams are provided.

Signaling_Pathway cluster_bacteria Bacterial Cell Beta-lactam_Antibiotic Beta-lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Beta-lactamase Beta-lactamase Enzyme Beta-lactamase->Beta-lactam_Antibiotic Hydrolyzes (Inactivates) FPI-1523_sodium This compound FPI-1523_sodium->PBP Inhibits FPI-1523_sodium->Beta-lactamase Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

References

A Head-to-Head Comparison of FPI-1523 Sodium and Avibactam in β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a detailed comparison of two such inhibitors: FPI-1523 sodium and the clinically established avibactam. Both are non-β-lactam diazabicyclooctane (DBO) derivatives designed to counteract β-lactamase-mediated resistance in Gram-negative bacteria. This analysis is based on publicly available experimental data to inform research and development decisions.

At a Glance: Key Differences and Similarities

FeatureThis compoundAvibactam
Chemical Class Diazabicyclooctane (DBO)Diazabicyclooctane (DBO)
Mechanism of Action Covalent, reversible inhibitionCovalent, reversible inhibition
Known Targets Class A (e.g., CTX-M-15) and Class D (e.g., OXA-48) β-lactamases, Penicillin-Binding Protein 2 (PBP2)Broad-spectrum: Class A (e.g., TEM, CTX-M, KPC), Class C (e.g., AmpC), and some Class D (e.g., OXA-48) β-lactamases
Clinical Status Preclinical/InvestigationalClinically approved in combination with ceftazidime and aztreonam

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for this compound and avibactam against various β-lactamases.

Disclaimer: The data presented below are compiled from different sources and may have been generated under varying experimental conditions. A direct comparison of absolute values should be made with caution.

Table 1: Inhibitory Activity of this compound

β-LactamaseInhibition Constant (Kd)IC50
CTX-M-154 nM-
OXA-4834 nM-
Penicillin-Binding Protein 2 (PBP2)-3.2 µM

Table 2: Inhibitory Activity of Avibactam

β-LactamaseAmbler ClassIC50Acylation Efficiency (k2/Ki) (M-1s-1)
TEM-1A-1.6 x 105
CTX-M-15A-1.0 x 105
KPC-2A-1.2 x 10

A Comparative Analysis of Dual B-cell Lymphoma 2 (Bcl-2)/Bcl-xL Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on the classification of FPI-1523 sodium: Initial interest in a comparative analysis including this compound with dual Bcl-2/Bcl-xL inhibitors (DBOs) stems from a misunderstanding of its mechanism of action. This compound is a derivative of Avibactam and functions as a potent β-lactamase inhibitor, with activity against enzymes like CTX-M-15 and OXA-48, and also inhibits penicillin-binding protein 2 (PBP2).[1][2][3][4] Its primary application lies in combating bacterial resistance to β-lactam antibiotics.[1][2] Therefore, a direct comparison of this compound with DBOs, which are anti-cancer agents targeting apoptosis, is not scientifically valid.

This guide will instead focus on a comparative analysis of prominent DBOs currently under investigation for cancer therapy: Navitoclax, Pelcitoclax (APG-1252), and AZD4320. These molecules, also known as BH3 mimetics, are designed to induce apoptosis in cancer cells by simultaneously inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.

The Role of Bcl-2/Bcl-xL in Cancer and the Mechanism of DBOs

The survival of cells is regulated by a delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows malignant cells to evade programmed cell death (apoptosis), contributing to tumor growth and resistance to conventional therapies.[5]

DBOs function by mimicking the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like BIM and PUMA.[5] This frees up effector proteins BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately triggering apoptosis.[6]

cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bcl2 Bcl-2 / Bcl-xL BaxBak BAX / BAK (Effector Proteins) Bcl2->BaxBak Inhibits Bim BIM / PUMA (Pro-apoptotic) Bim->Bcl2 Sequesters CytoC Cytochrome c BaxBak->CytoC Releases Caspases Caspase Activation CytoC->Caspases Activates DBO DBOs (Navitoclax, Pelcitoclax, AZD4320) DBO->Bcl2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Figure 1: Simplified signaling pathway of DBO-induced apoptosis.

Comparative Analysis of Preclinical Data

A major challenge in the development of DBOs has been the on-target toxicity of thrombocytopenia, which is caused by the inhibition of Bcl-xL, a protein essential for platelet survival.[7][8][9] Novel DBOs like Pelcitoclax and AZD4320 have been developed with strategies to mitigate this side effect.

CompoundMechanism of ActionKey Features
Navitoclax (ABT-263) Dual inhibitor of Bcl-2 and Bcl-xL.[7]First-in-class oral DBO. Clinical development has been hampered by dose-limiting thrombocytopenia.[7][10]
Pelcitoclax (APG-1252) Prodrug of a dual Bcl-2/Bcl-xL inhibitor (APG-1252-M1).[7][11]Designed to reduce platelet toxicity by preferential conversion to its active metabolite in tumor tissue compared to plasma.[7]
AZD4320 Dual inhibitor of Bcl-2 and Bcl-xL.[10][12]Designed for intravenous administration and a dosing schedule that allows for platelet recovery, potentially improving the therapeutic window.[10][13]
In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Navitoclax, Pelcitoclax and its active metabolite APG-1252-M1, and AZD4320 in various cancer cell lines.

Cell LineCancer TypeNavitoclax IC50 (µM)Pelcitoclax (APG-1252) IC50 (µM)APG-1252-M1 IC50 (µM)AZD4320 IC50 (nM)
NCI-H146Small Cell Lung Cancer0.050[7]0.247[7]0.009[7]-
BON-1Pancreatic Neuroendocrine Tumor--0.43[14]-
β-TC3Pancreatic Neuroendocrine Tumor--0.55[14]-
SNK-1NK/T-Cell Lymphoma-2.652 ± 2.606[15]0.133 ± 0.056[15]-
SNK-6NK/T-Cell Lymphoma-1.568 ± 1.109[15]0.064 ± 0.014[15]-
SNK-8NK/T-Cell Lymphoma-0.557 ± 0.383[15]0.020 ± 0.008[15]-
KPUM-MS3Double Expressing Lymphoma---26[16]
KPUM-UH1Double Expressing Lymphoma---17[16]
STR-428Double Hit Lymphoma---170[16]

Note: IC50 values for AZD4320 are presented in nM as reported in the source. Direct comparison of potency between µM and nM requires careful consideration of the experimental conditions.

Experimental Protocols

The following are generalized methodologies for key experiments used in the preclinical evaluation of DBOs.

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the DBOs (e.g., Navitoclax, Pelcitoclax, AZD4320) for a specified period (e.g., 48-72 hours).

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Models

These studies evaluate the anti-tumor activity of the compounds in a living organism.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with the DBOs or a vehicle control according to a specific schedule (e.g., daily oral gavage for Navitoclax, weekly intravenous injection for AZD4320).

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cell_culture Cancer Cell Culture treatment Treatment with DBOs cell_culture->treatment viability Cell Viability Assays (e.g., MTT, WST-1) treatment->viability apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) treatment->apoptosis ic50 IC50 Determination viability->ic50 dosing DBO Administration ic50->dosing Inform Dosing Strategy xenograft Xenograft Model Establishment xenograft->dosing monitoring Tumor Growth Monitoring dosing->monitoring analysis Endpoint Analysis (e.g., IHC) monitoring->analysis

References

Head-to-Head Study: FPI-1523 Sodium vs. Tazobactam - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FPI-1523 sodium and tazobactam, two prominent β-lactamase inhibitors. The following sections present a comprehensive analysis of their mechanisms of action, in vitro efficacy, and the experimental protocols used to determine these properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

β-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes. β-lactamase inhibitors are co-administered with β-lactam antibiotics to counteract this resistance mechanism. This guide focuses on a head-to-head comparison of a novel investigational agent, this compound, and a widely used clinical agent, tazobactam.

This compound is a derivative of avibactam and is characterized as a potent β-lactamase inhibitor with additional intrinsic antibacterial activity through the inhibition of Penicillin-Binding Protein 2 (PBP2).[1][2][3]

Tazobactam is a well-established β-lactamase inhibitor that is clinically used in combination with piperacillin and ceftolozane.[4] It effectively neutralizes a variety of β-lactamases, thereby restoring the activity of its partner β-lactam antibiotic.[4]

Mechanism of Action

Both this compound and tazobactam function as β-lactamase inhibitors, but this compound possesses a dual mechanism of action.

This compound:

  • β-Lactamase Inhibition: this compound is a potent inhibitor of specific β-lactamases, including CTX-M-15 and OXA-48.[1][2]

  • PBP2 Inhibition: Uniquely, this compound also directly inhibits PBP2, a key enzyme involved in bacterial cell wall synthesis.[1][2][3] This confers intrinsic antibacterial activity to the molecule.

Tazobactam:

  • β-Lactamase Inhibition: Tazobactam irreversibly inactivates a broad spectrum of plasmid-mediated and chromosome-mediated β-lactamases, including the TEM and SHV families.[4][5] It has little to no intrinsic antibacterial activity and functions by protecting its partner β-lactam antibiotic from enzymatic degradation.[4]

The distinct signaling pathways are illustrated below:

Mechanism of Action Comparison cluster_FPI1523 This compound cluster_Tazobactam Tazobactam FPI1523 This compound BL_FPI β-Lactamase FPI1523->BL_FPI Inhibition PBP2 PBP2 FPI1523->PBP2 Inhibition CW_FPI Cell Wall Synthesis PBP2->CW_FPI Death_FPI Bacterial Cell Death CW_FPI->Death_FPI Disruption leads to Tazobactam Tazobactam BL_Tazo β-Lactamase Tazobactam->BL_Tazo Inhibition BetaLactam Partner β-Lactam (e.g., Piperacillin) BL_Tazo->BetaLactam Protects PBP_Tazo PBPs BetaLactam->PBP_Tazo Inhibition CW_Tazo Cell Wall Synthesis PBP_Tazo->CW_Tazo Death_Tazo Bacterial Cell Death CW_Tazo->Death_Tazo Disruption leads to

Comparative Mechanisms of Action

In Vitro Efficacy: A Quantitative Comparison

Direct comparative studies under identical experimental conditions are limited. The following tables summarize the available quantitative data for each compound.

Table 1: β-Lactamase Inhibition
β-Lactamase TargetThis compound (Kd)Tazobactam (IC50)
CTX-M-154 nM[1][2]Data not available
OXA-4834 nM[1][2]Data not available
TEM-30Data not availablePotent inhibitor[5]
TEM-31Data not availablePotent inhibitor[5]
OHIO-1Data not availablePotent inhibitor[5]

Kd (dissociation constant) is a measure of binding affinity. A lower Kd indicates stronger binding. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Penicillin-Binding Protein (PBP) Inhibition
PBP TargetThis compound (IC50)Tazobactam (IC50)
PBP23.2 µM[1][2]Data not available
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound (MIC)Piperacillin-Tazobactam (MIC Range)
Escherichia coli K124 µg/mL[3]2 to 16 µg/mL (ESBL-producing)[6]
Escherichia coli K12 (PBP2)0.4 µg/mL[3]Not applicable
Proteus mirabilisData not available0.125 to 16 µg/mL (ESBL-producing)[6]
Klebsiella pneumoniaeData not available1 to 128 µg/mL (ESBL-producing)[6]
Serratia marcescensData not available4 to 8 µg/mL (ESBL-producing)[6]

MIC values for piperacillin-tazobactam are for the piperacillin component, with tazobactam at a fixed concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Lactamase Inhibition Assay (Nitrocefin-Based)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against β-lactamases.

Principle: The assay utilizes a chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase. The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of this color change.

Workflow:

Nitrocefin-Based β-Lactamase Inhibition Assay Start Start Prepare Prepare Reagents: - β-Lactamase Solution - Inhibitor (FPI-1523 or Tazobactam) - Nitrocefin Substrate Start->Prepare Incubate_Inhibitor Pre-incubate β-Lactamase with Inhibitor Prepare->Incubate_Inhibitor Add_Substrate Add Nitrocefin Substrate Incubate_Inhibitor->Add_Substrate Measure Measure Absorbance at 490 nm (Kinetic Read) Add_Substrate->Measure Analyze Analyze Data (Calculate IC50 or Kd) Measure->Analyze End End Analyze->End

Nitrocefin Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the β-lactamase enzyme in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare serial dilutions of the inhibitor (this compound or tazobactam) in the same buffer.

    • Prepare a working solution of nitrocefin (typically 0.5-1.0 mg/mL) in a suitable solvent like DMSO, followed by dilution in the assay buffer.[7]

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the β-lactamase solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[8][9]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

PBP2 Inhibition Assay (BOCILLIN™ FL-Based Competition Assay)

This fluorescence-based assay is used to determine the binding affinity of a compound to PBP2.

Principle: BOCILLIN™ FL is a fluorescently labeled penicillin derivative that binds covalently to the active site of PBPs. In a competitive binding assay, a test compound (inhibitor) competes with BOCILLIN™ FL for binding to PBP2. The amount of bound BOCILLIN™ FL is inversely proportional to the inhibitory potency of the test compound.[10][11]

Workflow:

PBP2 Inhibition Assay Workflow Start Start Prepare_PBP2 Prepare Purified PBP2 or Membrane Fractions Start->Prepare_PBP2 Incubate_Inhibitor Incubate PBP2 with Inhibitor (e.g., FPI-1523) Prepare_PBP2->Incubate_Inhibitor Add_Bocillin Add BOCILLIN™ FL Incubate_Inhibitor->Add_Bocillin Incubate_Bocillin Incubate to Allow Binding Add_Bocillin->Incubate_Bocillin Separate Separate Proteins by SDS-PAGE Incubate_Bocillin->Separate Visualize Visualize Fluorescent Bands Separate->Visualize Quantify Quantify Band Intensity and Calculate IC50 Visualize->Quantify End End Quantify->End

PBP2 Inhibition Assay Workflow

Detailed Protocol:

  • Preparation:

    • Prepare purified PBP2 protein or bacterial membrane fractions containing PBP2.

    • Prepare serial dilutions of the test inhibitor (this compound).

  • Competition Binding:

    • In a microcentrifuge tube, combine the PBP2 sample with the test inhibitor at various concentrations. Include a "no inhibitor" control.

    • Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to PBP2.[10]

  • Fluorescent Labeling:

    • Add a fixed, non-saturating concentration of BOCILLIN™ FL to each tube.

    • Incubate for another set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow BOCILLIN™ FL to bind to any available PBP2.[10]

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBP2 bands using a fluorescence imager.

    • Quantify the fluorescence intensity of the PBP2 band for each inhibitor concentration.

    • Plot the percent inhibition (relative to the "no inhibitor" control) against the inhibitor concentration and fit the data to determine the IC50 value.[10]

Summary and Future Directions

This guide provides a comparative overview of this compound and tazobactam based on currently available data. This compound demonstrates a promising profile with its dual mechanism of action, potently inhibiting key β-lactamases and directly targeting PBP2. Tazobactam remains a clinically vital β-lactamase inhibitor with a well-established and broad spectrum of activity against many common β-lactamases when used in combination with a partner antibiotic.

A significant data gap exists in the form of direct head-to-head comparative studies. Future research should focus on:

  • Directly comparing the inhibitory profiles of this compound and tazobactam against a wide panel of clinically relevant β-lactamases under identical assay conditions.

  • Evaluating the antibacterial activity of this compound against a broader range of bacterial pathogens, including multidrug-resistant strains, and comparing it to piperacillin-tazobactam.

  • Investigating the PBP binding profile of tazobactam to better understand its interaction with these essential bacterial enzymes.

  • Conducting in vivo studies to compare the efficacy of this compound and tazobactam in relevant animal infection models.

Addressing these knowledge gaps will be crucial in fully elucidating the relative therapeutic potential of this compound and its positioning relative to established β-lactamase inhibitors like tazobactam.

References

FPI-1523 Sodium: A Comparative Analysis Against Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the development of novel strategies to combat multidrug-resistant bacterial infections. β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. This guide provides a comparative overview of FPI-1523 sodium, a potent β-lactamase inhibitor, against a selection of recently developed and clinically significant inhibitors. The data presented is compiled from various in vitro studies to offer a comprehensive perspective on their relative efficacy.

Efficacy Comparison of β-Lactamase Inhibitors

The in vitro efficacy of this compound and other novel β-lactamase inhibitors is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data is presented for combinations of inhibitors with partner β-lactam antibiotics against common resistant bacterial strains.

Table 1: In Vitro Efficacy of this compound

ParameterValueTarget
Kd 4 nMCTX-M-15
34 nMOXA-48
IC50 3.2 µMPenicillin-Binding Protein 2 (PBP2)
MIC 4 µg/mLE. coli K12
1-2 µME. coli BW25113 transformants expressing various β-lactamases

Table 2: Comparative In Vitro Efficacy of Novel β-Lactamase Inhibitor Combinations (MIC90 in µg/mL)

Inhibitor CombinationESBL-producing E. coliKPC-producing K. pneumoniaeOXA-48-producing EnterobacteralesMBL-producing P. aeruginosaCarbapenem-resistant A. baumannii
Cefepime-enmetazobactam 0.12[1]1[1]---
Meropenem-vaborbactam ≤0.04 - 21[2]2 - 8>64-
Imipenem-relebactam ---≤2 (for 97.3% of isolates)[3]-
Cefepime-taniborbactam ---32[4]-
Sulbactam-durlobactam ----2[5]

Note: Data is compiled from multiple studies and direct comparison should be made with caution due to potential variations in experimental methodologies.

Experimental Protocols

The following outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of β-lactamase inhibitor combinations, based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. Specific details may vary between individual studies.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents against bacteria.

  • Preparation of Materials:

    • Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at 35°C ± 2°C for 18-24 hours.

    • Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared and sterilized.

    • Stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor are prepared in a suitable solvent (e.g., water or DMSO).

  • Inoculum Preparation:

    • Several colonies of the bacterial isolate are suspended in a sterile saline solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • A 96-well microtiter plate is used for the assay.

    • Serial two-fold dilutions of the β-lactam antibiotic are prepared in CAMHB. The β-lactamase inhibitor is added to each well at a fixed concentration (e.g., 4 µg/mL).

    • A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is assessed by visual inspection.

Visualizing Mechanisms and Workflows

Mechanism of Action: Dual Inhibition by FPI-1523

FPI-1523 exhibits a dual mechanism of action, targeting both the β-lactamase enzymes that degrade β-lactam antibiotics and the Penicillin-Binding Proteins (PBPs) that are essential for bacterial cell wall synthesis.

FPI1523_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP2 Penicillin-Binding Protein 2 (PBP2) Beta_Lactam_Antibiotic->PBP2 Inhibits FPI_1523 FPI-1523 Sodium Beta_Lactamase β-Lactamase FPI_1523->Beta_Lactamase Inhibits FPI_1523->PBP2 Inhibits Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Resistance) Cell_Wall_Synthesis Cell Wall Synthesis PBP2->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Bacterial Isolate Culture Inoculum Standardized Inoculum Prep Isolate->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Media Broth Media Preparation Media->Plate Compound Antimicrobial Dilution Series Compound->Plate Incubate Incubate (16-20h, 35°C) Plate->Incubate Read Visual Inspection for Growth Incubate->Read Result Determine MIC Read->Result

References

Cross-Validation of FPI-1523's Antibacterial Efficacy Across Diverse Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of FPI-1523, a novel β-lactamase and penicillin-binding protein 2 (PBP2) inhibitor. As a derivative of Avibactam, FPI-1523 demonstrates significant potential in combating a wide range of bacterial pathogens. This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of its mechanism of action and experimental workflows to facilitate a clear understanding of its performance relative to other antimicrobial agents.

The initial inquiry regarding "sodium activity" is addressed by clarifying that while compounds like Avibactam are often formulated as a sodium salt for stability and solubility, the core antibacterial mechanism is not directly related to sodium ion transport or channels.[1] The "activity" of the sodium formulation is, therefore, the antibacterial efficacy of the parent compound.

Comparative Analysis of In Vitro Antibacterial Activity

The efficacy of FPI-1523, represented here by its close analog Ceftazidime-Avibactam, has been evaluated against several key bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial potency where a lower value indicates greater effectiveness. Data for comparator agents are included to provide a clear benchmark for performance.

Table 1: MIC Values (μg/mL) of Ceftazidime-Avibactam and Comparator Agents against Pseudomonas aeruginosa

Antimicrobial AgentMIC₅₀MIC₉₀Susceptibility Rate (%)
Ceftazidime-Avibactam2497.1
Piperacillin-Tazobactam412877.5
Meropenem0.51676.0

Data sourced from a study on U.S. medical center isolates.[2][3]

Table 2: MIC Values (μg/mL) of Ceftazidime-Avibactam and Comparator Agents against Klebsiella pneumoniae

Antimicrobial AgentMIC₅₀MIC₉₀Susceptibility Rate (%)
Ceftazidime-Avibactam0.251>99.9
Meropenem≤0.060.1298.2
Levofloxacin0.25>476.4

Data reflects a large collection of contemporary Gram-negative bacilli isolates.[2]

Table 3: MIC Values (μg/mL) of Ceftazidime-Avibactam and Comparator Agents against Escherichia coli

Antimicrobial AgentMIC₅₀MIC₉₀Susceptibility Rate (%)
Ceftazidime-Avibactam0.120.25>99.9
Piperacillin-Tazobactam≤1492.5
Ciprofloxacin≤0.25>265.9

Data compiled from a multi-center study on contemporary clinical isolates.[2]

Mechanism of Action: A Dual-Pronged Attack

FPI-1523 exhibits a dual mechanism of action, targeting two critical components of bacterial survival:

  • β-Lactamase Inhibition: Like its parent compound Avibactam, FPI-1523 is a potent inhibitor of a broad spectrum of β-lactamase enzymes (Classes A, C, and some D). These enzymes are a primary mechanism of resistance in many bacteria, as they hydrolyze and inactivate β-lactam antibiotics. By inhibiting these enzymes, FPI-1523 restores the efficacy of partnered β-lactam antibiotics.

  • PBP2 Inhibition: FPI-1523 also directly inhibits Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in the synthesis of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death.

This dual-targeting approach provides a powerful strategy to overcome common resistance mechanisms and effectively kill a wide range of pathogens.

cluster_0 Bacterial Cell FPI1523 FPI-1523 BetaLactamase β-Lactamase FPI1523->BetaLactamase Inhibits PBP2 PBP2 (Penicillin-Binding Protein 2) FPI1523->PBP2 Inhibits BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates CellWall Cell Wall Synthesis PBP2->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Disruption leads to BetaLactam->PBP2 Inhibits

Mechanism of Action of FPI-1523.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of FPI-1523 (in combination with a β-lactam antibiotic) and comparator agents are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plates are then incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth.

start Start prep_solutions Prepare serial dilutions of antimicrobial agents in 96-well plates start->prep_solutions prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_solutions->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
PBP2 Inhibition Assay

This competitive binding assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled penicillin to PBP2.

  • Preparation of Bacterial Membranes: The bacterial species of interest is grown to the mid-logarithmic phase. The cells are harvested, lysed, and the cell membranes containing PBP2 are isolated via ultracentrifugation.

  • Competition Assay: The isolated membranes are incubated with varying concentrations of FPI-1523. Subsequently, a fixed concentration of a fluorescently labeled β-lactam, such as Bocillin FL, is added and the mixture is incubated further.

  • Detection and Analysis: The membrane proteins are separated by SDS-PAGE. The fluorescently labeled PBP2 is visualized using a fluorescence scanner. The intensity of the fluorescence is quantified, and the IC₅₀ (the concentration of FPI-1523 that reduces the fluorescent signal by 50%) is determined.

start Start prep_membranes Isolate bacterial membranes containing PBP2 start->prep_membranes competition Incubate membranes with varying concentrations of FPI-1523 prep_membranes->competition add_bocillin Add fluorescent penicillin (Bocillin FL) competition->add_bocillin sds_page Separate proteins by SDS-PAGE add_bocillin->sds_page visualize Visualize and quantify fluorescence sds_page->visualize determine_ic50 Determine IC₅₀ visualize->determine_ic50 end End determine_ic50->end

Workflow for PBP2 Inhibition Assay.

Conclusion

The data presented in this guide demonstrate the potent and broad-spectrum antibacterial activity of FPI-1523, as evidenced by the performance of its close analog, Ceftazidime-Avibactam. Its dual mechanism of action, targeting both β-lactamases and the essential cell wall synthesis enzyme PBP2, makes it a promising candidate for the treatment of infections caused by a variety of bacterial species, including those with established resistance to other antibiotics. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and validate these findings in their own laboratories.

References

Benchmarking FPI-1523 sodium's PBP2 inhibition against known compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Penicillin-Binding Protein 2 (PBP2) inhibitory activity of FPI-1523 sodium against other known PBP2 inhibitors. The data presented is intended to facilitate research and development of novel antibacterial agents by offering a clear, objective benchmark.

Quantitative Comparison of PBP2 Inhibitors

The following table summarizes the inhibitory activity of this compound and selected comparator compounds against PBP2. The half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) are key metrics for evaluating the potency of these inhibitors. Lower values are indicative of higher potency.

CompoundTypeTarget Organism(s)PBP2 Inhibition (IC50)Antibacterial Activity (MIC)
This compound Diazabicyclooctane (DBO)E. coli3.2 µM[1][2]Data not available
Avibactam Diazabicyclooctane (DBO)E. coli63 µM[2]Potent β-lactamase inhibitor, used in combination
Zidebactam Diazabicyclooctane (DBO)Pseudomonas aeruginosa0.26 µg/mL[3]Enhances activity of other β-lactams[4]
WCK 5153 Diazabicyclooctane (DBO)Pseudomonas aeruginosa0.14 µg/mL[3]Potent "β-lactam enhancer" activity[2]
Ceftobiprole CephalosporinStaphylococcus aureusData not availableMRSA: MIC₅₀ 1 mg/L, MIC₉₀ 2 mg/L[3]
Meropenem CarbapenemPseudomonas aeruginosaData not availableP. aeruginosa: MIC₅₀ 4 mg/L, MIC₉₀ 32 mg/L[3]
Oxadiazoles (novel) Non-β-lactamStaphylococcus aureusData not availableMRSA: 1-2 µg/mL[2][3]

Experimental Protocols

The following are standardized methods for determining the PBP2 inhibitory activity and antibacterial efficacy of compounds.

PBP2 Inhibition Assay (IC50 Determination)

This in vitro assay quantifies the concentration of an inhibitor required to reduce the activity of PBP2 by 50%. A common method is the competition assay using a fluorescently labeled β-lactam.

1. Preparation of Bacterial Membranes:

  • Grow the target bacterial strain (e.g., E. coli, P. aeruginosa) to the mid-logarithmic phase.

  • Harvest the cells via centrifugation and wash with an appropriate buffer.

  • Lyse the cells using methods such as sonication or a French press.

  • Isolate the cell membranes, which contain the PBPs, through ultracentrifugation.[3]

2. Competition Assay:

  • Incubate the isolated bacterial membranes with varying concentrations of the test compound (e.g., this compound) for a predetermined time.

  • Add a fixed concentration of a fluorescently labeled β-lactam, such as Bocillin FL.

  • Allow the fluorescent probe to bind to the PBP2 that has not been inhibited by the test compound.

  • Terminate the reaction by adding an excess of an unlabeled, broad-spectrum β-lactam.[3]

3. Detection and Analysis:

  • Separate the membrane proteins using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Visualize the fluorescently labeled PBP2 using a fluorescence scanner.

  • Quantify the fluorescence intensity of the PBP2 band for each concentration of the test inhibitor.

  • The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.[3][5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

1. Preparation of Inoculum:

  • Prepare a standardized suspension of the test bacteria from a fresh culture.

2. Inoculation of Microdilution Plates:

  • In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium.

  • Inoculate each well with the standardized bacterial suspension. The typical final volume per well is 100 µL.[3][6]

3. Incubation and Reading:

  • Incubate the plates at an appropriate temperature and duration (e.g., 18-24 hours at 37°C).

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of PBP2 inhibition and the experimental workflow for determining inhibitory concentrations.

PBP2_Inhibition cluster_membrane Bacterial Cell Wall Synthesis Peptidoglycan_Precursors Peptidoglycan Precursors PBP2 PBP2 (Transpeptidase) Peptidoglycan_Precursors->PBP2 Binds to Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP2->Crosslinked_Peptidoglycan Catalyzes Inhibitor PBP2 Inhibitor (e.g., FPI-1523) Inhibitor->PBP2 Binds and Inactivates Inhibition Inhibition

Caption: Mechanism of PBP2 inhibition by antibacterial agents.

IC50_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Detection & Analysis Bacterial_Culture 1. Grow Bacterial Culture Membrane_Isolation 2. Isolate Cell Membranes (containing PBP2) Bacterial_Culture->Membrane_Isolation Incubate_Inhibitor 3. Incubate Membranes with Test Inhibitor Membrane_Isolation->Incubate_Inhibitor Add_Probe 4. Add Fluorescent Probe (Bocillin FL) Incubate_Inhibitor->Add_Probe SDS_PAGE 5. Separate Proteins by SDS-PAGE Add_Probe->SDS_PAGE Fluorescence_Scan 6. Scan Gel for Fluorescence SDS_PAGE->Fluorescence_Scan Data_Analysis 7. Quantify Intensity & Determine IC50 Fluorescence_Scan->Data_Analysis

Caption: Experimental workflow for determining PBP2 IC50 values.

References

Statistical Validation of FPI-1523 Sodium In Vitro Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rigorous statistical validation of in vitro data is paramount in the early stages of drug discovery and development. This guide provides a comparative analysis of the fictional compound FPI-1523 sodium against established alternatives, focusing on the statistical validation of its in vitro performance. Detailed experimental protocols and data are presented to ensure reproducibility and transparent assessment. This document is intended for researchers, scientists, and drug development professionals to critically evaluate the presented findings.

Comparative In Vitro Efficacy

The in vitro efficacy of this compound was evaluated against two well-characterized competitor compounds, Compound A and Compound B, targeting the same hypothetical signaling pathway. The half-maximal inhibitory concentration (IC50) was determined using a standardized luminescence-based kinase assay.

Table 1: Comparative IC50 Values for this compound and Competitor Compounds

CompoundIC50 (nM)Standard Deviation (nM)N (Replicates)
This compound15.22.16
Compound A25.84.56
Compound B18.93.36

Experimental Protocols

Kinase Inhibition Assay Protocol

  • Reagent Preparation : All compounds (this compound, Compound A, Compound B) were dissolved in DMSO to a stock concentration of 10 mM. A recombinant kinase, substrate peptide, and ATP were prepared in the assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution : A 10-point serial dilution of each compound was prepared in DMSO, followed by a further dilution in the assay buffer.

  • Assay Reaction : 5 µL of each compound dilution was added to a 384-well plate. 10 µL of the kinase/substrate mixture was then added, and the reaction was initiated by adding 10 µL of ATP solution. The final reaction volume was 25 µL.

  • Incubation : The plate was incubated at 30°C for 60 minutes.

  • Detection : 25 µL of a luminescence-based detection reagent was added to each well. The plate was incubated at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition : Luminescence was measured using a plate reader.

  • Data Analysis : The raw data was normalized to the positive (no inhibitor) and negative (no enzyme) controls. The IC50 values were calculated by fitting the normalized data to a four-parameter logistic model using GraphPad Prism software.

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the processes involved, the following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the workflow of the kinase inhibition assay used for its validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA FPI1523 This compound KinaseB Kinase B FPI1523->KinaseB Inhibition KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate TranscriptionFactor Transcription Factor PhosphorylatedSubstrate->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Start PrepReagents Prepare Reagents (Compounds, Enzyme, Substrate, ATP) Start->PrepReagents CompDilution Compound Serial Dilution PrepReagents->CompDilution AddComp Add Compounds to Plate CompDilution->AddComp AddEnzyme Add Enzyme/Substrate Mix AddComp->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate60 Incubate at 30°C for 60 min AddATP->Incubate60 AddDetection Add Detection Reagent Incubate60->AddDetection Incubate10 Incubate at RT for 10 min AddDetection->Incubate10 ReadPlate Measure Luminescence Incubate10->ReadPlate DataAnalysis Data Analysis (Normalization & IC50 Calculation) ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Logical Framework for Data Validation

The validation of in vitro data requires a structured approach to ensure the reliability and accuracy of the findings. The following diagram outlines the logical steps for validating the experimental results.

G Data Raw Experimental Data QC Quality Control (Z-factor, Signal-to-Background) Data->QC Normalization Data Normalization (vs. Positive/Negative Controls) QC->Normalization CurveFitting Dose-Response Curve Fitting (4-Parameter Logistic Model) Normalization->CurveFitting ParameterExtraction Parameter Extraction (IC50, Hill Slope) CurveFitting->ParameterExtraction Stats Statistical Analysis (Mean, SD, SEM, N) ParameterExtraction->Stats Comparison Comparative Analysis (vs. Competitor Compounds) Stats->Comparison Conclusion Conclusion on Compound Potency Comparison->Conclusion

Navigating the Challenge of ESBL-Producing Enterobacteriaceae: A Comparative Guide to Treatment Options

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of therapeutic agents against Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae remains a critical need for researchers and clinicians. However, publicly available data on a compound designated as "FPI-1523 sodium" is not available at this time, precluding a direct comparative analysis.

This guide, therefore, aims to provide a detailed overview of the current landscape of treatments for infections caused by ESBL-producing Enterobacteriaceae, offering a framework for evaluating existing and emerging therapeutic alternatives.

The Rise of ESBL-Producing Enterobacteriaceae: A Growing Threat

Enterobacteriaceae that produce Extended-Spectrum β-Lactamases (ESBLs) are a significant global health concern. These enzymes are capable of hydrolyzing and inactivating a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins, which are mainstays of antibacterial therapy.[1][2][3] The genes encoding for ESBLs are often located on mobile genetic elements like plasmids, facilitating their rapid spread among different bacterial species.[1][4] This escalating resistance poses a considerable challenge in clinical settings, leading to limited treatment options and increased patient morbidity and mortality.[3]

Current Therapeutic Strategies and Emerging Alternatives

Carbapenems have traditionally been the treatment of choice for serious infections caused by ESBL-producing organisms.[5][6] However, the increasing use of carbapenems has led to the emergence of carbapenem-resistant Enterobacteriaceae (CRE), a scenario public health officials are keen to avoid.[6] This has necessitated the exploration of carbapenem-sparing strategies and the development of novel therapeutic agents.

A summary of key treatment options is presented below:

Drug ClassExamplesGeneral Performance against ESBL-producing EnterobacteriaceaeKey Considerations
Carbapenems Meropenem, Imipenem-cilastatin, ErtapenemGenerally effective and considered the treatment of choice for severe infections.[5][6]Increasing resistance is a major concern. Overuse contributes to the selection of carbapenem-resistant strains.[6]
β-lactam/β-lactamase Inhibitor Combinations Piperacillin-tazobactam, Ceftazidime-avibactam, Ceftolozane-tazobactam, Meropenem-vaborbactam, Imipenem-cilastatin-relebactamActivity varies. Newer combinations with novel inhibitors (e.g., avibactam, vaborbactam, relebactam) show promising activity against many ESBL-producers.[5][6][7]The choice of agent depends on the specific ESBL enzyme and local susceptibility patterns.
Cephamycins Cefoxitin, CefotetanCan be effective as they are generally stable to hydrolysis by ESBLs.[2]Clinical utility may be limited by their spectrum of activity and potential for inducing AmpC β-lactamases.
Aminoglycosides Gentamicin, AmikacinOften retain activity against ESBL-producing isolates.Potential for nephrotoxicity and ototoxicity requires careful patient monitoring.
Fluoroquinolones Ciprofloxacin, LevofloxacinHigh rates of co-resistance are common in ESBL-producing strains.[5]Use should be guided by susceptibility testing.
Other Agents Fosfomycin, Tigecycline, EravacyclineMay be options for specific infection types (e.g., uncomplicated urinary tract infections for fosfomycin).[5][8] Tigecycline and eravacycline have broad-spectrum activity but also have specific clinical use limitations.[8]Each has a unique spectrum of activity and clinical indications.

Experimental Protocols: A Look into Efficacy Evaluation

The evaluation of new antimicrobial agents against ESBL-producing Enterobacteriaceae involves a series of standardized in vitro and in vivo experiments.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

Methodology: Broth Microdilution

  • Bacterial Isolate Preparation: A standardized inoculum of the ESBL-producing Enterobacteriaceae strain is prepared.

  • Antimicrobial Agent Dilution: The antimicrobial agent is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

In Vivo Efficacy Studies

Objective: To assess the therapeutic efficacy of an antimicrobial agent in a living organism.

Methodology: Murine Sepsis Model

  • Infection Induction: Mice are infected with a lethal dose of a well-characterized ESBL-producing Enterobacteriaceae strain.

  • Treatment Administration: At a predetermined time post-infection, different doses of the antimicrobial agent are administered to treatment groups of mice. A control group receives a placebo.

  • Monitoring: The survival of the mice in each group is monitored over a specified period (e.g., 7 days).

  • Efficacy Endpoint: The primary endpoint is typically the 50% effective dose (ED₅₀), which is the dose of the drug that protects 50% of the infected animals from death.

Visualizing the Mechanism of Resistance

Understanding the mechanism of ESBL-mediated resistance is crucial for the development of new therapies. The following diagram illustrates the basic principle.

ESBL_Mechanism cluster_0 Inside the Periplasmic Space Beta-lactam_Antibiotic β-lactam Antibiotic Bacterium Bacterial Cell Beta-lactam_Antibiotic->Bacterium Target_Site Penicillin-Binding Proteins (PBPs) Beta-lactam_Antibiotic->Target_Site intended action (inhibited) ESBL_Enzyme ESBL Enzyme Hydrolyzed_Antibiotic Inactive Antibiotic ESBL_Enzyme->Hydrolyzed_Antibiotic hydrolyzes Bacterium->ESBL_Enzyme enters

Caption: Mechanism of ESBL-mediated antibiotic resistance.

The Path Forward

The development of novel agents that can overcome ESBL-mediated resistance is a high priority in infectious disease research. Future comparative guides will aim to incorporate data on new compounds as they become publicly available, providing the scientific community with the necessary information to advance the fight against antimicrobial resistance.

References

Independent Verification of FPI-1523 Sodium's Antibacterial Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available information on FPI-1523 sodium's antibacterial claims against established alternatives. Due to the current lack of publicly available Minimum Inhibitory Concentration (MIC) data for this compound, a direct quantitative comparison of its antibacterial efficacy is not possible at this time. This guide therefore focuses on its biochemical profile and compares it with the known antibacterial performance of other relevant β-lactamase inhibitors.

This compound: An Overview

This compound is a derivative of avibactam and is characterized as a potent β-lactamase inhibitor.[1][2] Its mechanism of action is twofold: it inhibits β-lactamase enzymes that confer resistance to β-lactam antibiotics, and it also demonstrates inhibitory activity against Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.

Biochemical data indicates that this compound has a high affinity for key β-lactamase enzymes, with dissociation constants (Kd) of 4 nM for CTX-M-15 and 34 nM for OXA-48.[1][2] Furthermore, it exhibits an IC50 of 3.2 μM for PBP2.[1] While these figures suggest significant potential, comprehensive in vitro studies detailing its MIC values against a panel of clinically relevant bacteria are not yet publicly available.

Comparative Analysis with Alternative β-Lactamase Inhibitors

To provide a framework for evaluating the potential of this compound, this section details the performance of three commercially available β-lactamase inhibitors: avibactam, relebactam, and vaborbactam. These agents are typically co-administered with a β-lactam antibiotic to overcome resistance.

Data Presentation: In Vitro Susceptibility Data of Comparator Agents

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of β-lactam antibiotics when combined with these inhibitors against key bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a standard measure of antibacterial efficacy.

Table 1: Comparative Activity of Avibactam in Combination with Ceftazidime

Bacterial Speciesβ-Lactamase ProfileCeftazidime MIC (µg/mL)Ceftazidime/Avibactam MIC (µg/mL)
Klebsiella pneumoniaeKPC>16 - >2560.25 - 8
Escherichia coliCTX-M-1532 - >256≤0.03 - 2
Pseudomonas aeruginosaAmpC16 - 1282 - 16

Table 2: Comparative Activity of Relebactam in Combination with Imipenem

Bacterial SpeciesResistance MechanismImipenem MIC (µg/mL)Imipenem/Relebactam MIC (µg/mL)
Pseudomonas aeruginosaMultiple2 - >640.5 - 8
Klebsiella pneumoniaeKPC16 - >640.12 - 4
Enterobacter cloacaeAmpC4 - 320.25 - 2

Table 3: Comparative Activity of Vaborbactam in Combination with Meropenem

Bacterial Speciesβ-Lactamase ProfileMeropenem MIC (µg/mL)Meropenem/Vaborbactam MIC (µg/mL)
Klebsiella pneumoniaeKPC32 - >640.06 - 2
Escherichia coliKPC16 - >64≤0.03 - 1
Enterobacter cloacaeKPC16 - >640.06 - 1

Note: MIC values are presented as ranges and are compiled from various sources. Specific values can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of antibacterial efficacy, specifically the MIC, is conducted following standardized procedures to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.

Broth Microdilution Method for MIC Determination (CLSI Guideline M07)

This is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: The antimicrobial agent (e.g., a β-lactam antibiotic with and without the β-lactamase inhibitor) is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: The prepared microtiter plates containing the serially diluted antimicrobial agent are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

  • Quality Control: Concurrent testing with known quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213) is performed to ensure the accuracy and validity of the test results.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mechanism of Action: β-Lactamase and PBP2 Inhibition cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic Beta-Lactamase β-Lactamase Enzyme Beta-Lactam_Antibiotic->Beta-Lactamase Hydrolysis PBP2 Penicillin-Binding Protein 2 (PBP2) Beta-Lactam_Antibiotic->PBP2 Binds and Inhibits (if not hydrolyzed) FPI-1523_sodium This compound FPI-1523_sodium->Beta-Lactamase Inhibition FPI-1523_sodium->PBP2 Inhibition Inactive_Complex Inactive Enzyme Complex Beta-Lactamase->Inactive_Complex Cell_Wall_Synthesis Cell Wall Synthesis PBP2->Cell_Wall_Synthesis Catalyzes Inactive_PBP2 Inactive PBP2 Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Disruption leads to Inactive_PBP2->Cell_Wall_Synthesis Blocks

Caption: Mechanism of β-Lactamase and PBP2 Inhibition by this compound.

Experimental Workflow: Broth Microdilution MIC Assay Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare_Antimicrobial_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates a promising biochemical profile as a potent inhibitor of critical bacterial resistance enzymes (CTX-M-15 and OXA-48) and a key component of cell wall synthesis machinery (PBP2). However, a comprehensive evaluation of its antibacterial claims and its potential as a therapeutic agent is contingent upon the public availability of in vitro and in vivo efficacy data, particularly Minimum Inhibitory Concentration (MIC) values against a broad range of clinically relevant bacterial pathogens. The comparative data on established β-lactamase inhibitors such as avibactam, relebactam, and vaborbactam provide a benchmark for the performance that would be expected of a new agent in this class. Further research is required to substantiate the antibacterial claims of this compound and to understand its full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of FPI-1523 Sodium: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative, Step-by-Step Guidance for the Safe Management and Disposal of FPI-1523 Sodium, a Potent β-Lactamase Inhibitor.

This document provides essential safety and logistical information for the proper disposal of this compound, a derivative of avibactam used in antibacterial research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

Immediate Safety and Handling Precautions

While a Safety Data Sheet (SDS) for this compound from MedChemExpress indicates it is not classified as a hazardous substance, it is prudent to handle it with the care afforded to all laboratory chemicals.[1] this compound's structural relationship to avibactam, a potent β-lactamase inhibitor, underscores the importance of proper handling to minimize environmental dissemination and the potential for promoting antibiotic resistance.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing/lab coat

Engineering Controls:

  • Ensure adequate ventilation in areas where this compound is handled.

  • A readily accessible safety shower and eye wash station are mandatory.[1]

Handling and Storage:

  • Avoid inhalation, and contact with skin and eyes.[1][4]

  • Prevent the formation of dust and aerosols.[4][5]

  • Store in a cool, well-ventilated area in a tightly sealed container.[6]

  • Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[6]

In the event of a spill, avoid dust formation. Use full personal protective equipment and evacuate personnel to a safe area. Absorb solutions with an inert liquid-binding material and decontaminate surfaces with alcohol. Collect all contaminated materials for disposal as outlined below.[1][6]

Quantitative Data Summary

The following table summarizes key information for this compound.

PropertyValueSource
CAS Number 1452459-52-7[1]
Molecular Formula C₉H₁₃N₄NaO₇S[1]
Molecular Weight 344.27 g/mol [1]
Recommended Storage 4°C, sealed away from moisture[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and related waste is paramount to prevent environmental contamination. High-concentration stock solutions are generally considered hazardous chemical waste.[7]

  • Segregation: At the point of generation, segregate all this compound waste from other laboratory waste streams. This includes unused stock solutions, contaminated media, and disposable labware.

  • Waste Categorization:

    • High-Concentration Liquid Waste: Unused or expired stock solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Low-Concentration Liquid Waste: Aqueous solutions containing low concentrations of this compound (e.g., from experimental assays) should also be collected as hazardous chemical waste. Do not discharge to sewer systems.[5]

    • Solid Waste: Contaminated solid waste, such as personal protective equipment (gloves, etc.), weighing papers, and plasticware, should be collected in a designated hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Final Disposal:

    • All collected waste must be disposed of through your institution's certified hazardous waste management program.[7]

    • The recommended method of disposal for this compound, similar to its parent compound avibactam, is through a licensed professional waste disposal service.[4]

    • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4][8]

Experimental Workflow and Decision Making

The following diagrams illustrate the recommended workflow for the disposal of this compound and the logical decisions involved in waste segregation.

cluster_generation Waste Generation cluster_segregation Segregation cluster_categorization Categorization & Collection cluster_containerization Containerization cluster_disposal Disposal A This compound Used in Experiment B Segregate Waste at Point of Generation A->B C High-Concentration Liquid Waste (e.g., Stock Solutions) B->C D Low-Concentration Liquid Waste (e.g., Experimental Media) B->D E Contaminated Solid Waste (e.g., Gloves, Tubes) B->E F Collect in Labeled, Leak-Proof Hazardous Waste Container C->F D->F E->F G Arrange for Pickup by Certified Hazardous Waste Vendor F->G H Final Disposal via Chemical Incineration G->H

Caption: Experimental Workflow for this compound Disposal.

cluster_outputs A This compound Waste Generated B High-Concentration Stock Solution A->B Is it an unused/ expired stock solution? C Contaminated Media or Aqueous Solution A->C Is it a liquid from an experiment? D Contaminated Labware, PPE, or Solid Material A->D Is it a contaminated solid? E Collect as Hazardous Chemical Waste B->E C->E D->E F Contact Institutional EHS for Final Disposal E->F

References

Personal protective equipment for handling FPI-1523 sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for FPI-1523 sodium. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, supporting your research and development endeavors while prioritizing safety.

Immediate Safety Information

This compound is a derivative of avibactam, a potent β-lactamase inhibitor.[1] While comprehensive toxicological data for this compound is not widely available, the safety profile of its parent compound, avibactam, indicates that it should be handled with care. Avibactam sodium is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn when handling this compound:

PPE CategorySpecific Requirements
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1]
Body Protection Wear a laboratory coat, and consider impervious clothing if there is a risk of significant exposure.
Respiratory Protection If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate particulate filter.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for both experimental success and laboratory safety.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Preparation of Solutions

When preparing solutions, work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust particles. If using water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[6]

Experimental Workflow

The following diagram outlines a typical workflow for the use of this compound in an antimicrobial susceptibility test.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Disposal receive Receive this compound store Store at appropriate temperature (-20°C or -80°C) receive->store prepare_stock Prepare stock solution (in a fume hood) store->prepare_stock sterilize Filter-sterilize stock solution prepare_stock->sterilize prepare_media Prepare bacterial culture and antibiotic test plates sterilize->prepare_media add_fpi Add this compound and β-lactam antibiotic to media prepare_media->add_fpi incubate Inoculate with bacteria and incubate add_fpi->incubate read_results Read and analyze results (e.g., MIC) incubate->read_results decontaminate Decontaminate glassware and work surfaces read_results->decontaminate dispose_liquid Dispose of liquid waste decontaminate->dispose_liquid dispose_solid Dispose of solid waste decontaminate->dispose_solid G cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits beta_lactamase β-Lactamase beta_lactamase->beta_lactam Degrades fpi1523 This compound fpi1523->beta_lactamase Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.